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  • Product: 4-(3-Bromophenoxy)-2-phenylquinazoline
  • CAS: 866155-23-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-(3-Bromophenoxy)-2-phenylquinazoline

Abstract The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential across numerous disease areas, including oncology, infectious diseases, and inflammation.[1][2][3][...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential across numerous disease areas, including oncology, infectious diseases, and inflammation.[1][2][3][4][5] This guide provides a comprehensive, in-depth exploration of the synthesis of a specific, highly functionalized derivative: 4-(3-Bromophenoxy)-2-phenylquinazoline. This molecule serves as a valuable intermediate for the development of novel therapeutic agents and molecular probes. We will dissect the strategic considerations underpinning the synthetic route, provide detailed, field-tested protocols, and discuss the critical analytical techniques for structural verification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity in their work.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a privileged structure in drug discovery.[4] Its planarity and synthetic tractability allow for diverse molecular interactions, making it a foundational element in a wide array of pharmacologically active compounds.[1] Clinically successful drugs such as gefitinib, erlotinib, and afatinib, all potent tyrosine kinase inhibitors used in cancer therapy, feature the 4-anilinoquinazoline core, highlighting the therapeutic importance of substitutions at the 4-position.[5][6]

The target molecule, 4-(3-Bromophenoxy)-2-phenylquinazoline, incorporates several key features:

  • 2-Phenyl Group: This bulky aromatic substituent can influence the molecule's steric and electronic properties, potentially modulating its interaction with biological targets.

  • 4-Phenoxy Linkage: The ether linkage at the 4-position provides a flexible connection point for further functionalization and can impact the overall lipophilicity and conformational freedom of the molecule.

  • 3-Bromo Substituent: The bromine atom on the phenoxy ring serves as a crucial synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse chemical moieties to explore structure-activity relationships (SAR).

This guide will detail a robust and reproducible two-step synthetic strategy, commencing with the synthesis of the key intermediate, 4-chloro-2-phenylquinazoline.

Retrosynthetic Analysis and Strategic Rationale

A logical retrosynthetic analysis of 4-(3-Bromophenoxy)-2-phenylquinazoline reveals a straightforward and efficient synthetic pathway.

G Target 4-(3-Bromophenoxy)-2-phenylquinazoline SNAr Nucleophilic Aromatic Substitution (SNAr) Target->SNAr Intermediate1 4-Chloro-2-phenylquinazoline SNAr->Intermediate1 Intermediate2 3-Bromophenol SNAr->Intermediate2 Chlorination Chlorination Intermediate1->Chlorination Precursor 2-Phenylquinazolin-4(3H)-one Chlorination->Precursor

Caption: Retrosynthetic analysis of the target molecule.

The core strategy hinges on a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinazoline ring system activates the C4 position, making it susceptible to nucleophilic attack.[7][8] This allows for the displacement of a suitable leaving group, in this case, a chlorine atom, by the oxygen nucleophile of 3-bromophenol. The precursor to this key reaction, 4-chloro-2-phenylquinazoline, is itself readily prepared from the more stable and commercially available 2-phenylquinazolin-4(3H)-one.

Experimental Protocols

Synthesis of 2-Phenylquinazolin-4(3H)-one

The synthesis of the quinazolinone core can be achieved through various methods.[9][10][11] A common and efficient approach involves the condensation of anthranilic acid with benzoyl chloride, followed by cyclization.[10]

3.1.1. Step 1: Synthesis of N-Benzoylanthranilic Acid

Protocol:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve anthranilic acid (0.1 mol) in 100 mL of a suitable solvent like benzene or toluene.

  • Slowly add benzoyl chloride (0.11 mol) dropwise to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Filter the resulting precipitate and wash it sequentially with a 5% sodium hydroxide solution and then with water to remove unreacted starting materials and byproducts.

  • Dry the solid product, N-benzoylanthranilic acid, under vacuum. Recrystallization from ethanol or benzene can be performed for further purification.[10]

3.1.2. Step 2: Cyclization to 2-Phenylquinazolin-4(3H)-one

Protocol:

  • Combine the dried N-benzoylanthranilic acid (0.05 mol) with an excess of ammonium chloride (0.4 mol) in a flask suitable for high-temperature reactions.

  • Heat the mixture to 210-220 °C for 4 hours. The reaction is typically performed neat (without solvent).[10]

  • Cool the reaction mixture to room temperature.

  • Treat the solid residue with a dilute ammonium hydroxide solution to neutralize any remaining acidic components.

  • Collect the crude product by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude 2-phenylquinazolin-4(3H)-one from ethanol to obtain a purified solid.

Synthesis of 4-Chloro-2-phenylquinazoline

The conversion of the quinazolinone to the corresponding 4-chloro derivative is a critical step that activates the C4 position for nucleophilic substitution. This is typically achieved using a strong chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

G Start 2-Phenylquinazolin-4(3H)-one Reagents SOCl₂, DMF (cat.) Start->Reagents 1. Reaction Chlorination Reaction (Reflux) Reagents->Reaction 2. Workup Quench with Ice Filter Precipitate Reaction->Workup 3. Purification Dissolve in CH₂Cl₂ Dry over MgSO₄ Evaporate Solvent Workup->Purification 4. Product 4-Chloro-2-phenylquinazoline Purification->Product 5.

Caption: Workflow for the synthesis of 4-chloro-2-phenylquinazoline.

Protocol:

  • In a fume hood, suspend 2-phenylquinazolin-4(3H)-one (e.g., 20.8 g) in an excess of thionyl chloride (e.g., 195 mL) in a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.

  • Slowly add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 6.85 g) to the stirred suspension. The DMF acts as a catalyst for the chlorination reaction.

  • Heat the mixture to reflux and maintain for approximately 75 minutes. The solid should dissolve as the reaction progresses.

  • After the reaction is complete (monitored by TLC), carefully pour the hot reaction mixture onto a large volume of crushed ice with stirring. This will quench the excess thionyl chloride.

  • Allow the ice to melt completely, and then collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water.

  • For purification, dissolve the still-moist solid in dichloromethane, dry the organic solution over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent under reduced pressure. The resulting solid can be recrystallized from a non-polar solvent like hexane to yield pure 4-chloro-2-phenylquinazoline.

Synthesis of 4-(3-Bromophenoxy)-2-phenylquinazoline

This final step involves the nucleophilic aromatic substitution of the chlorine atom on the 4-chloro-2-phenylquinazoline with 3-bromophenol.

Protocol:

  • To a solution of 4-chloro-2-phenylquinazoline (1.0 mmol) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN), add 3-bromophenol (1.1-1.2 mmol).

  • Add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 mmol) to the reaction mixture. The base is crucial for deprotonating the phenol, generating the more nucleophilic phenoxide.

  • Heat the reaction mixture to a temperature between 80-120 °C and stir until the starting material is consumed, as monitored by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-(3-Bromophenoxy)-2-phenylquinazoline.

Analytical Characterization

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The following techniques are standard for this purpose.

Analytical TechniqueExpected Observations for 4-(3-Bromophenoxy)-2-phenylquinazoline
¹H NMR Aromatic protons of the quinazoline and phenyl rings will appear in the downfield region (typically δ 7.0-8.5 ppm). The number of protons, their splitting patterns (multiplicities), and coupling constants will be consistent with the proposed structure.
¹³C NMR The spectrum will show the expected number of carbon signals corresponding to the aromatic rings. The carbon atoms attached to nitrogen and oxygen will have characteristic chemical shifts.
Mass Spectrometry (MS) The mass spectrum will exhibit a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of C₂₀H₁₃BrN₂O. The isotopic pattern for bromine (approximately equal intensity for M and M+2) will be a key diagnostic feature.
Infrared (IR) Spectroscopy Characteristic absorption bands for C=N, C=C (aromatic), and C-O-C (ether) stretching vibrations will be observed.

Conclusion and Future Directions

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 4-(3-Bromophenoxy)-2-phenylquinazoline. This versatile intermediate is primed for further chemical elaboration, particularly through metal-catalyzed cross-coupling reactions at the bromine position. This allows for the systematic exploration of the chemical space around the quinazoline scaffold, a strategy that has proven highly successful in the discovery of new therapeutic agents.[2][3] Researchers can utilize this guide as a foundational protocol for accessing this and related compounds, paving the way for the development of next-generation pharmaceuticals.

References

  • ResearchGate. (n.d.). Synthesis of 2-phenylquinazolin-4(3H)-ones under solvent-free and...
  • ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
  • AIP Publishing. (2025, February 24). Methods for the Synthesis of 2-Phenylquinazolin-4-one and Studying Methylation Reactions in Different Solvents.
  • Royal Society of Chemistry. (2016). Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium: “on-.
  • PMC. (n.d.). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization.
  • IJIRT. (2018, May 10). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development.
  • MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • AIP Publishing. (2025, February 24). Methods for the synthesis of 2-phenylquinazolin-4-one and studying methylation reactions in different solvents.
  • (n.d.).
  • MDPI. (2021, October 26). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
  • PMC. (2023, January 18). Quinazolinones, the Winning Horse in Drug Discovery.
  • Open Access Journals. (2021, November 18). Synthesis and Applications of Quinazoline Derivatives.
  • PubMed. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • Benchchem. (n.d.). The Structure-Activity Relationship of 4-Chloroquinazolines: A Technical Guide for Drug Discovery.
  • Beilstein Journals. (2021, December 22). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • PrepChem.com. (n.d.). Synthesis of 4-chloro-2-phenylquinazoline.
  • PMC. (n.d.). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry.
  • Benchchem. (n.d.). Spectroscopic Data for Brominated Quinazoline Derivatives: A Technical Guide for Researchers.
  • chemicalbook. (n.d.). 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis.
  • Semantic Scholar. (2021, January 15). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry.
  • MDPI. (2022, October 22). Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines.
  • PMC. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • RSC Publishing. (2021, January 15). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry.
  • Dove Medical Press. (2024, November 12). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors.
  • ResearchGate. (n.d.). 2-ARYL-6,8-DIBROMO-4-CHLOROQUINAZOLINE AS SCAFFOLD FOR THE SYNTHESIS OF NOVEL 2,6,8-TRIARYL-4-(PHENYLETHYNYL)QUINAZOLINES WITH.
  • Google Patents. (2012, November 8). Facile preparation of 4-substituted quinazolines and related heterocycles.
  • PubChemLite. (n.d.). 4-chloro-2-phenylquinazoline (C14H9ClN2).
  • Sigma-Aldrich. (n.d.). 2-Chloro-4-phenylquinazoline.
  • IntechOpen. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties.

Sources

Exploratory

Spectroscopic Elucidation of 4-(3-Bromophenoxy)-2-phenylquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the spectroscopic data for the novel quinazoline derivative, 4-(3-Bromophenoxy)-2-phenylquinazolin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for the novel quinazoline derivative, 4-(3-Bromophenoxy)-2-phenylquinazoline. As a senior application scientist, this document is structured to offer not just raw data, but a detailed interpretation grounded in established spectroscopic principles and field-proven insights. The methodologies and interpretations presented herein are designed to serve as a self-validating system for researchers engaged in the synthesis, characterization, and application of related heterocyclic compounds.

Introduction to 4-(3-Bromophenoxy)-2-phenylquinazoline

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities. The introduction of a phenyl group at the 2-position and a substituted phenoxy group at the 4-position can significantly modulate the physicochemical and pharmacological properties of the quinazoline core. Specifically, the incorporation of a bromine atom on the phenoxy ring offers a handle for further synthetic transformations and can influence receptor binding affinity and metabolic stability. This guide focuses on the detailed spectroscopic characterization of 4-(3-Bromophenoxy)-2-phenylquinazoline, a molecule of significant interest for structure-activity relationship (SAR) studies in drug discovery.

Molecular Structure and Isotopic Signature

The molecular formula for 4-(3-Bromophenoxy)-2-phenylquinazoline is C₂₀H₁₃BrN₂O. A key feature in the mass spectrum of this compound is the isotopic pattern of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, providing a clear signature for the presence of a single bromine atom in the molecule.

Mass Spectrometry Analysis

Objective: To confirm the molecular weight and elucidate the fragmentation pattern of 4-(3-Bromophenoxy)-2-phenylquinazoline.

Methodology: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the preferred method for accurate mass determination and confirmation of the elemental composition.

Expected Results: The ESI-HRMS spectrum is expected to show a protonated molecular ion peak [M+H]⁺ with a characteristic isotopic pattern.

IonCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)
[C₂₀H₁₄BrN₂O]⁺377.0338379.0318

The observation of two peaks of nearly equal intensity separated by approximately 2 m/z units would be a strong confirmation of the presence of one bromine atom.

Fragmentation Pathway: The fragmentation of the molecular ion can provide valuable structural information. Key expected fragmentation pathways include:

  • Loss of the bromophenoxy group: Cleavage of the C-O bond connecting the phenoxy ring to the quinazoline core.

  • Loss of the phenyl group: Cleavage of the C-C bond between the phenyl ring and the quinazoline core.

  • Sequential loss of smaller fragments: Such as CO, HCN, and radicals.

M+ (C20H13BrN2O) M+ (C20H13BrN2O) Fragment 1 (Loss of Br) Fragment 1 (Loss of Br) M+ (C20H13BrN2O)->Fragment 1 (Loss of Br) - Br Fragment 2 (Loss of C6H4BrO) Fragment 2 (Loss of C6H4BrO) M+ (C20H13BrN2O)->Fragment 2 (Loss of C6H4BrO) - C6H4BrO Fragment 3 (Loss of C6H5) Fragment 3 (Loss of C6H5) M+ (C20H13BrN2O)->Fragment 3 (Loss of C6H5) - C6H5

Caption: Predicted Mass Spectrometry Fragmentation of the Target Compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the expected ¹H and ¹³C NMR spectra of 4-(3-Bromophenoxy)-2-phenylquinazoline. The predicted chemical shifts are based on data from the closely related analog, 4-Phenoxy-2-phenylquinazoline[1], with adjustments made to account for the electronic effects of the bromine substituent.

¹H NMR Spectroscopy

Objective: To identify and assign all proton signals in the molecule.

Methodology: The ¹H NMR spectrum is typically recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆ on a 400 MHz or higher spectrometer.

Expected ¹H NMR Data (Predicted):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.60 - 8.50m2HH-2', H-6' (Phenyl)
~8.25d1HH-5 (Quinazoline)
~7.90t1HH-7 (Quinazoline)
~7.80d1HH-8 (Quinazoline)
~7.65t1HH-6 (Quinazoline)
~7.55 - 7.45m3HH-3', H-4', H-5' (Phenyl)
~7.40t1HH-5'' (Bromophenoxy)
~7.30d1HH-6'' (Bromophenoxy)
~7.20s1HH-2'' (Bromophenoxy)
~7.10d1HH-4'' (Bromophenoxy)

Interpretation:

  • The protons on the 2-phenyl group (H-2' to H-6') are expected to appear in the downfield region due to the electron-withdrawing effect of the quinazoline ring.

  • The protons of the quinazoline core (H-5, H-6, H-7, H-8) will exhibit characteristic splitting patterns (doublets and triplets) due to coupling with adjacent protons.

  • The protons of the 3-bromophenoxy ring will be influenced by the bromine atom and the ether linkage. The proton ortho to the bromine (H-2'') is expected to be a singlet or a narrow triplet, while the other protons will show doublet and triplet of doublets patterns.

cluster_legend Proton Environments Quinazoline Protons Quinazoline Protons Phenyl Protons Phenyl Protons Bromophenoxy Protons Bromophenoxy Protons

Caption: Color-coded Proton Environments in the Target Molecule.

¹³C NMR Spectroscopy

Objective: To identify and assign all carbon signals in the molecule.

Methodology: The ¹³C NMR spectrum is typically recorded in the same deuterated solvent as the ¹H NMR spectrum, with proton decoupling.

Expected ¹³C NMR Data (Predicted):

Chemical Shift (δ, ppm)Assignment
~168C-4 (Quinazoline)
~161C-2 (Quinazoline)
~154C-8a (Quinazoline)
~153C-1'' (Bromophenoxy)
~138C-1' (Phenyl)
~135C-7 (Quinazoline)
~132C-3'' (Bromophenoxy)
~131C-5'' (Bromophenoxy)
~130C-4' (Phenyl)
~129C-2', C-6' (Phenyl)
~128C-3', C-5' (Phenyl)
~127C-6 (Quinazoline)
~126C-5 (Quinazoline)
~125C-6'' (Bromophenoxy)
~124C-4a (Quinazoline)
~123C-2'' (Bromophenoxy)
~119C-4'' (Bromophenoxy)
~116C-8 (Quinazoline)

Interpretation:

  • The quaternary carbons of the quinazoline ring (C-2, C-4, C-4a, C-8a) will appear at characteristic downfield shifts.

  • The carbon bearing the bromine atom (C-3'') will be shifted upfield compared to its unsubstituted counterpart due to the heavy atom effect.

  • The remaining aromatic carbons will appear in the typical range of 110-140 ppm.

Experimental Protocols

General NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for data acquisition.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire the spectrum with proton broadband decoupling to simplify the spectrum to singlets for each unique carbon. A larger number of scans will be necessary compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

General Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range to observe the protonated molecular ion.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated value for the expected elemental composition. Analyze the isotopic pattern to confirm the presence of bromine.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis of Target Compound Synthesis of Target Compound Purification (e.g., Column Chromatography) Purification (e.g., Column Chromatography) Synthesis of Target Compound->Purification (e.g., Column Chromatography) Purified Compound Purified Compound Purification (e.g., Column Chromatography)->Purified Compound NMR Sample Prep NMR Sample Prep Purified Compound->NMR Sample Prep MS Sample Prep MS Sample Prep Purified Compound->MS Sample Prep NMR Acquisition (1H, 13C) NMR Acquisition (1H, 13C) NMR Sample Prep->NMR Acquisition (1H, 13C) NMR Data Processing & Interpretation NMR Data Processing & Interpretation NMR Acquisition (1H, 13C)->NMR Data Processing & Interpretation Structural Elucidation Structural Elucidation NMR Data Processing & Interpretation->Structural Elucidation MS Acquisition (HRMS) MS Acquisition (HRMS) MS Sample Prep->MS Acquisition (HRMS) MS Data Analysis MS Data Analysis MS Acquisition (HRMS)->MS Data Analysis MS Data Analysis->Structural Elucidation

Caption: General Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

This technical guide has provided a detailed predictive analysis of the mass spectrometry and NMR spectroscopic data for 4-(3-Bromophenoxy)-2-phenylquinazoline. By leveraging data from structurally related analogs, a comprehensive interpretation of the expected spectral features has been presented. The provided experimental protocols offer a standardized approach for the acquisition and analysis of high-quality spectroscopic data. This guide is intended to be a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the unambiguous characterization of this and related quinazoline derivatives.

References

  • Pardeshi, P., et al. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 11(10), 5678-5687. [Link]

Sources

Foundational

In Vitro Screening of Novel Quinazoline Compounds: A Comprehensive Technical Guide

Introduction: The Quinazoline Scaffold in Kinase Inhibition In the landscape of targeted oncology, the quinazoline scaffold has emerged as a privileged pharmacophore, particularly in the development of tyrosine kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazoline Scaffold in Kinase Inhibition

In the landscape of targeted oncology, the quinazoline scaffold has emerged as a privileged pharmacophore, particularly in the development of tyrosine kinase inhibitors (TKIs). Clinically approved agents such as gefitinib, erlotinib, and afatinib leverage this heterocyclic core to competitively inhibit the epidermal growth factor receptor (EGFR), a critical driver in non-small cell lung cancer (NSCLC) and other malignancies 1[1].

The Causality of Molecular Design: Why are quinazolines so effective? The efficacy of these compounds is rooted in their structural mimicry of the adenine ring of adenosine triphosphate (ATP). Upon entering the kinase domain, the N1 and N3 nitrogen atoms of the quinazoline pyrimidine ring act as critical hydrogen bond acceptors. They form highly stable interactions with the backbone amide of specific residues in the kinase hinge region (e.g., Met769 in EGFR)2[2]. By occupying this ATP-binding pocket, quinazolines prevent receptor autophosphorylation, thereby shutting down downstream signaling cascades such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.

Pathways EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Binds PI3K PI3K EGFR->PI3K Phosphorylates RAS RAS EGFR->RAS Quinazoline Quinazoline Inhibitor (ATP Competitive) Quinazoline->EGFR Blocks AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Fig 1: EGFR signaling cascade and targeted intervention by ATP-competitive quinazoline inhibitors.

Primary Biochemical Screening: The ADP-Glo Kinase Assay

The first step in evaluating a novel quinazoline library is determining the biochemical half-maximal inhibitory concentration (IC50).

The Causality of Assay Selection: While radiometric assays (using ^33P-ATP) were historically the gold standard, they pose safety and disposal challenges. The ADP-Glo assay has become the modern standard because it measures ADP—a universal byproduct of all kinase reactions. By converting ADP back to ATP and coupling it to a luciferase reaction, it provides a highly sensitive, non-radioactive, and high-throughput readout of kinase activity3[3].

Step-by-Step Methodology: EGFR ADP-Glo Kinase Assay

Self-Validating System: This protocol requires a "No Enzyme" control to measure background ATP hydrolysis, and a "Vehicle" (DMSO) control to define 100% uninhibited kinase activity. Assay robustness is validated by calculating the Z'-factor (acceptable if > 0.5).

  • Buffer Preparation: Prepare the kinase reaction buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, and 0.1 mg/mL bovine serum albumin (BSA)4[4].

  • Compound Pre-incubation: In a 384-well plate, add 8 μL of the prepared buffer. Add 5 μL of recombinant EGFR enzyme (e.g., 1.25 ng/μL) and 2 μL of the quinazoline inhibitor at varying concentrations. Incubate for 15 minutes at room temperature (RT) to allow the inhibitor to equilibrate with the kinase[3].

  • Reaction Initiation: Add 10 μL of a substrate mixture containing 5 μM ATP and 2.5 μM poly(Glu-Tyr) peptide substrate. Incubate the plate for 1 hour at RT[3][4].

  • ATP Depletion: Add 5 μL of ADP-Glo reagent to each well to terminate the kinase reaction and deplete any unreacted ATP. Incubate at RT for 40 minutes 5[5].

  • Signal Generation: Add 10 μL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-mediated luminescent reaction. Incubate for 30 minutes at RT[5].

  • Data Acquisition: Measure luminescence using a microplate reader (e.g., VarioSkan Flash) for 1 second per well[5]. Calculate IC50 using non-linear regression analysis.

Quantitative Summary of Benchmark Quinazolines

To contextualize novel hits, researchers must compare their biochemical potency against established clinical and experimental standards.

CompoundTarget KinaseAssay FormatIC50 ValueReference
Gefitinib EGFR (WT)Kinase Assay~0.7 µM[6]
Erlotinib EGFR (WT)ADP-Glo~20 nM[4]
Osimertinib EGFR (L858R/T790M/C797S)Kinase Assay8.93 nM[7]
Compound 79 EGFR (T790M)HTRF31 nM[8]
VF16 EGFR (WT)ADP-Glo7.85 nM[3]

Secondary Cellular Screening & Mechanistic Validation Workflow

Workflow Lib Novel Quinazoline Library Bio Biochemical Screening (ADP-Glo Kinase Assay) Lib->Bio IC50 Determination Cell Cellular Phenotype (Viability & Proliferation) Bio->Cell Select Potent Hits Mech Target Engagement (CETSA & Western Blot) Cell->Mech Validate Mechanism Lead Lead Candidate Selection Mech->Lead In Vitro Profiling Complete

Fig 2: Sequential in vitro screening workflow for novel quinazoline-based kinase inhibitors.

The Intracellular ATP Paradox

The Causality of Cellular Screening: A compound exhibiting single-digit nanomolar potency in an ADP-Glo assay may fail entirely in a cellular model. Why? In vitro biochemical assays typically utilize low ATP concentrations (e.g., 5 μM) to maximize sensitivity for competitive inhibitors. However, the intracellular concentration of ATP is massive—often in the 1 to 10 mM range9[9]. This high concentration outcompetes reversible quinazoline inhibitors, drastically reducing their apparent efficacy in vivo. Therefore, secondary screening in relevant cell lines (e.g., A549, H1975) is mandatory to evaluate true membrane permeability and competitive binding under physiological ATP loads.

Step-by-Step Methodology: Cellular Thermal Shift Assay (CETSA)

Even if a compound induces cell death, phenotypic assays do not prove how the cell died. The cytotoxicity could be driven by off-target effects. The Cellular Thermal Shift Assay (CETSA) bridges this gap by proving direct physical engagement between the quinazoline and the target kinase inside an intact cell10[10].

The Causality of CETSA: When a small molecule binds to a protein, it thermodynamically stabilizes the protein's folded state, increasing its melting temperature (Tagg). By heating treated cells, we can detect this stabilization without needing to attach bulky fluorescent tags to the drug11[11].

Self-Validating System: Always include a vehicle (DMSO) control to establish the baseline melt curve, and a known positive control (e.g., Gefitinib) to validate assay sensitivity.

  • Cell Culture & Treatment: Culture the target cell line (e.g., H1975) to 70-80% confluency. Treat cells with the novel quinazoline compound (at 5x to 10x cellular IC50) or DMSO vehicle for 1 to 2 hours to allow intracellular accumulation and target binding[10].

  • Harvesting: Wash cells with PBS, detach them, and resuspend in PBS containing protease inhibitors. Aliquot equal volumes (e.g., 50 μL containing ~1x10^6 cells) into PCR tubes.

  • Thermal Challenge: Subject the aliquots to a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at RT[10][11].

  • Lysis & Isolation: Lyse the cells using 3 cycles of rapid freeze-thawing (liquid nitrogen to 37°C). Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins 12[12].

  • Detection: Carefully extract the soluble supernatant. Analyze the fractions via Western Blotting to quantify the remaining soluble target protein and calculate the thermal shift (ΔTagg)[10][11].

Step-by-Step Methodology: Downstream Signaling Validation (Western Blot)

Once target engagement is confirmed, it is imperative to verify that the binding event actually shuts down the intended oncogenic signaling pathway[2][5].

Self-Validating System: Total target protein (e.g., Total EGFR) and a housekeeping loading control (e.g., GAPDH or β-actin) must be probed simultaneously. This ensures that any observed reduction in phosphorylated targets is strictly due to kinase inhibition, rather than global protein degradation or unequal sample loading.

  • Treatment: Seed cells in 6-well plates. Treat with the quinazoline inhibitor at predetermined concentrations (e.g., 0.5x, 1x, and 5x IC50) for 2 to 4 hours.

  • Lysis: Wash cells with ice-cold PBS. Add RIPA lysis buffer supplemented with both protease and phosphatase inhibitors (crucial for preserving phosphorylation states).

  • Quantification & Electrophoresis: Quantify protein yields using a BCA assay. Load 20-30 μg of total protein per lane onto an SDS-PAGE gel and resolve via electrophoresis.

  • Transfer & Probing: Transfer proteins to a PVDF membrane. Block with 5% BSA. Probe overnight at 4°C with primary antibodies against Total EGFR, phospho-EGFR (e.g., Tyr1068), phospho-AKT, and phospho-ERK[2][5].

  • Imaging: Wash, incubate with HRP-conjugated secondary antibodies, and visualize using enhanced chemiluminescence (ECL). A successful quinazoline candidate will show a dose-dependent decrease in p-EGFR, p-AKT, and p-ERK, while Total EGFR remains constant.

References

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. nih.gov. 10

  • Plasmodium falciparum Eukaryotic Translation Initiation Factor 3 is Stabilized by Quinazoline-Quinoline Bisubstrate Inhibitors. acs.org. 11

  • Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. academia.edu. 8

  • Enzymatic activity assay. Analysis of the biological function (ADP-Glo™ Kinase Assay). researchgate.net. 3

  • Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase. nih.gov. 7

  • Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. acs.org.4

  • US9730934B2 - Quinazoline derivatives substituted by aniline, preparation method and use thereof. google.com. 9

  • Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR. nih.gov. 2

  • Recent Glimpse Into Quinazoline-based EGFR Kinase Inhibitors for Cancer Therapy. researchgate.net. 1

  • Anticancer Activity and Mechanisms of Action of New Chimeric EGFR/HDAC-Inhibitors. mdpi.com. 5

  • Validating Target Engagement of Quinazoline-7. benchchem.com. 12

  • Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. ijpcat.com. 6

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Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of 4-Phenoxy-2-phenylquinazolines

For Researchers, Scientists, and Drug Development Professionals Foreword The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds and approved t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds and approved therapeutics.[1][2] Its rigid structure and synthetic tractability have made it a focal point for the design of targeted therapies. Among the vast landscape of quinazoline derivatives, the 4-phenoxy-2-phenylquinazoline moiety has emerged as a particularly promising pharmacophore, demonstrating a wide spectrum of biological activities, most notably in the realm of kinase inhibition and anticancer research. This guide provides a comprehensive overview of the discovery, synthesis, and biological significance of this important class of molecules, offering field-proven insights and detailed experimental protocols for researchers in drug discovery and development.

The Genesis of a Scaffold: Discovery and Early Insights

The journey of 4-phenoxy-2-phenylquinazolines as therapeutic agents can be traced back to the broader exploration of the quinazoline scaffold's medicinal potential. While the quinazoline ring system itself was first synthesized in the late 19th century, its derivatives gained significant attention in the mid-20th century for their diverse pharmacological properties.[2][3]

A pivotal moment in the specific exploration of 4-substituted quinazolines came with the discovery of their potent activity as kinase inhibitors. A notable early discovery in a related series was the identification of 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine (EVP4593) in 2003 by Tobe et al. as a potent inhibitor of NF-κB activation.[4] This discovery highlighted the potential of the 4-phenoxy-like substituent in modulating key signaling pathways. Subsequent research further solidified the importance of the 4-phenoxy group in achieving high-affinity interactions with various biological targets.[2][5] These foundational studies paved the way for the rational design and synthesis of a multitude of 4-phenoxy-2-phenylquinazoline derivatives with a primary focus on oncology.

Synthetic Strategies: Building the 4-Phenoxy-2-phenylquinazoline Core

The synthesis of the 4-phenoxy-2-phenylquinazoline scaffold can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. The key to many of these syntheses is the initial construction of a 2-phenyl-4-chloroquinazoline intermediate, which then serves as an electrophilic partner for the introduction of the phenoxy group.

Preparation of the Key Intermediate: 4-Chloro-2-phenylquinazoline

A common and efficient method for the synthesis of 4-chloro-2-phenylquinazoline involves the treatment of 2-phenylquinazolin-4(3H)-one with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[6][7]

Experimental Protocol: Synthesis of 4-Chloro-2-phenylquinazoline [7]

  • Reaction Setup: To a round-bottom flask containing 2-phenylquinazolin-4(3H)-one (1.0 equivalent), add an excess of thionyl chloride (e.g., 10-15 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of N,N-dimethylformamide (DMF) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, carefully pour the reaction mixture into ice-water to quench the excess thionyl chloride.

  • Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like hexane to afford 4-chloro-2-phenylquinazoline as a solid.[7]

Aryne-Mediated Synthesis: A Modern and Efficient Approach

A contemporary and highly efficient method for the direct synthesis of 4-phenoxy-2-phenylquinazolines involves the use of aryne chemistry. This approach, detailed by Zilla et al., provides a mild and environmentally benign route with high yields and broad substrate scope.[8][9]

Experimental Protocol: General Procedure for Aryne-Mediated Synthesis of 4-Phenoxy-2-arylquinazolines [8][9]

  • Reaction Setup: To a stirred solution of a 2-arylquinazolin-4(3H)-one (1.0 equivalent) and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 equivalents) in acetonitrile, add cesium fluoride (CsF) (3.0 equivalents) at room temperature.

  • Reaction: Stir the mixture at room temperature for approximately 4 hours, monitoring the reaction progress by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo.

  • Extraction: Add water to the resulting residue and extract the mixture with ethyl acetate (3 x).

  • Purification: Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 4-phenoxy-2-arylquinazoline.

Table 1: Examples of 4-Phenoxy-2-arylquinazolines Synthesized via Aryne Chemistry [8][9]

Compound2-Aryl SubstituentYield (%)
3a Phenyl92
3b 3,4,5-Trimethoxyphenyl89
3c 4-(Methylthio)phenyl85
3d 4-(Trifluoromethoxy)phenyl88
3e 4-(Trifluoromethyl)phenyl90
Classical Approaches: Ullmann Condensation and Suzuki-Miyaura Coupling

While modern methods offer elegance and efficiency, classical cross-coupling reactions remain valuable tools for the synthesis of 4-phenoxy-2-phenylquinazolines.

The Ullmann condensation is a copper-catalyzed reaction that forms a C-O bond between an aryl halide and an alcohol or phenol.[10][11] In the context of our target scaffold, this involves the reaction of 4-chloro-2-phenylquinazoline with a phenol in the presence of a copper catalyst and a base.

Ullmann_Condensation cluster_reactants Reactants cluster_reagents Reagents 4-chloro-2-phenylquinazoline 4-Chloro-2-phenylquinazoline Product 4-Phenoxy-2-phenylquinazoline 4-chloro-2-phenylquinazoline->Product Ullmann Condensation Phenol Phenol Phenol->Product Copper_Catalyst Cu(I) or Cu(II) salt Copper_Catalyst->Product Base e.g., K2CO3, Cs2CO3 Base->Product

Diagram 1: General Scheme for Ullmann Condensation.

Experimental Protocol: Ullmann-type Synthesis of 4-Phenoxy-2-phenylquinazoline (General Procedure)

  • Reaction Setup: In a reaction vessel, combine 4-chloro-2-phenylquinazoline (1.0 equivalent), the desired phenol (1.2-1.5 equivalents), a copper catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents) in a high-boiling polar solvent such as DMF or NMP.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

  • Reaction: Heat the mixture to a high temperature (typically 120-160 °C) and stir for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[12][13][14] While typically used for C-C bond formation, it can be adapted for the synthesis of aryl ethers, though this is less common than the Ullmann reaction for this specific transformation. A more conventional Suzuki approach for this scaffold would involve coupling an arylboronic acid at the 2- or 4-position if a suitable halide is present. For the synthesis of the 2-phenyl group, a Suzuki coupling of 2-chloro-4-phenoxyquinazoline with phenylboronic acid would be a viable strategy.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents 2-chloro-4-phenoxyquinazoline 2-Chloro-4-phenoxyquinazoline Product 4-Phenoxy-2-phenylquinazoline 2-chloro-4-phenoxyquinazoline->Product Suzuki-Miyaura Coupling Phenylboronic_acid Phenylboronic Acid Phenylboronic_acid->Product Palladium_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Palladium_Catalyst->Product Base e.g., K2CO3, Na2CO3 Base->Product

Diagram 2: General Scheme for Suzuki-Miyaura Coupling.

Experimental Protocol: Suzuki-Miyaura Coupling for 2-Arylation (General Procedure)

  • Reaction Setup: In a flask, combine 2-chloro-4-phenoxyquinazoline (1.0 equivalent), the arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Inert Atmosphere: Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for several hours, monitoring by TLC.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.

Biological Significance and Structure-Activity Relationships (SAR)

The 4-phenoxy-2-phenylquinazoline scaffold has been extensively explored for its potential as a therapeutic agent, particularly in the field of oncology. These compounds often exert their biological effects by inhibiting protein kinases, enzymes that play a crucial role in cell signaling pathways that are frequently dysregulated in cancer.[15][16]

Kinase Inhibition: A Primary Mode of Action

Many 4-phenoxy-2-phenylquinazoline derivatives have been identified as potent inhibitors of various tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and others.[1][15] The general mechanism of action involves the quinazoline core acting as a scaffold that orients the phenyl and phenoxy substituents to fit into the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and blocking signal transduction.

Kinase_Inhibition Kinase Kinase Active Site Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Blocked_Response Inhibition of Cell Proliferation, etc. Kinase->Blocked_Response Blocked ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Cellular_Response Cell Proliferation, Survival, etc. Phosphorylated_Substrate->Cellular_Response Signal Transduction 4P2PQ 4-Phenoxy-2-phenylquinazoline 4P2PQ->Kinase Competitive Inhibition

Diagram 3: Mechanism of Kinase Inhibition.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-phenoxy-2-phenylquinazolines can be finely tuned by modifying the substitution patterns on the quinazoline core, the 2-phenyl ring, and the 4-phenoxy moiety.

  • Quinazoline Core (Positions 6 and 7): Substitution at the 6- and 7-positions with small, electron-donating groups, such as methoxy or ethoxy groups, has been shown to enhance the inhibitory activity against certain kinases like EGFR.[15] These groups are believed to increase the electron density of the quinazoline ring system, which can lead to stronger interactions with the kinase active site.

  • 2-Phenyl Ring: The substitution pattern on the 2-phenyl ring plays a crucial role in determining the potency and selectivity of the inhibitor. Electron-withdrawing groups, such as trifluoromethyl or halo groups, can significantly impact the electronic properties and conformation of the molecule, leading to altered binding affinities.[8]

  • 4-Phenoxy Ring: Modifications to the 4-phenoxy ring are critical for modulating the compound's interaction with the solvent-exposed region of the kinase binding pocket. Introducing substituents on this ring can improve potency, selectivity, and pharmacokinetic properties. For instance, in the related 4-phenoxyquinoline series, substitutions at the para-position of the phenoxy ring with groups like benzoyl or benzamide have yielded potent and selective PDGFR inhibitors.[17][18]

Table 2: Representative Biological Activities of 4-Phenoxy-2-phenylquinazoline Derivatives

Compound IDTargetIC₅₀ (nM)Cell LineReference
EVP4593 NF-κB activation11-[4]
15e (related thieno[3,2-d]pyrimidine) PI3K p110α2.0A375[5]
C-34 BRD4--[19]
5w Anticonvulsant activity--[20]

(Note: The table includes data for closely related structures to illustrate the potential of the core scaffold, as specific IC50 values for a broad range of 4-phenoxy-2-phenylquinazolines targeting various kinases are dispersed across proprietary and academic literature.)

Future Perspectives

The 4-phenoxy-2-phenylquinazoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research is likely to focus on several key areas:

  • Development of More Selective Inhibitors: By leveraging a deeper understanding of the structural biology of target kinases, medicinal chemists can design next-generation inhibitors with improved selectivity, thereby reducing off-target effects and enhancing the therapeutic window.

  • Exploration of New Biological Targets: While kinase inhibition is a major focus, the diverse biological activities of this scaffold suggest that it may interact with other important cellular targets. High-throughput screening and chemoproteomics approaches could unveil novel mechanisms of action.

  • Application in Other Disease Areas: Beyond oncology, the anti-inflammatory and neuroprotective properties of some quinazoline derivatives suggest their potential application in treating a range of other diseases, including autoimmune disorders and neurodegenerative conditions.

  • Advancements in Synthetic Methodology: The development of more efficient, sustainable, and scalable synthetic routes will be crucial for the cost-effective production of these compounds for further preclinical and clinical evaluation.

References

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  • Identification of 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine as a novel, highly potent and specific inhibitor of mitochondrial complex I - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • Synthesis of 4-chloro-2-phenylquinazoline - PrepChem.com. (n.d.). Retrieved March 7, 2024, from [Link]

  • Cai, Y., et al. (2022). Discovery of novel 4-phenylquinazoline-based BRD4 inhibitors for cardiac fibrosis. Acta Pharmaceutica Sinica B, 12(1), 291-307.
  • Selvam, P., et al. (2011). Synthesis, antiviral and cytotoxic activities of some novel 2-Phenyl-3-Disubstituted Quinazolin-4(3H)-ones. International Scholars Journals, 2(3), 001-006.
  • Zhao, Y., et al. (2019). Design, synthesis, and biological evaluation of 4-phenoxyquinoline derivatives as potent c-Met kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(23), 126666.
  • Gong, P., et al. (2017). Design, Synthesis and Biological Evaluation of Novel 4-phenoxyquinoline Derivatives Containing 3-oxo-3,4-dihydroquinoxaline Moiety as c-Met Kinase Inhibitors. Archiv der Pharmazie, 350(9-10).
  • Zilla, M. K., et al. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 11(6), 3477-3483.
  • Abdel-Ghani, T. M., & El-Sayed, M. A. A. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. Journal of Chemical Reviews, 1(3), 190-214.
  • Ukai, Y., et al. (1990). Novel 4-phenoxy-2-(1-piperazinyl)quinazolines as potent anticonvulsive and antihypoxic agents. Chemical & Pharmaceutical Bulletin, 38(3), 681-687.
  • Ullmann condensation - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Lee, H. J., et al. (2015). Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. ACS Medicinal Chemistry Letters, 6(3), 303-308.
  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.
  • Huang, L. J., et al. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Molecules, 28(2), 569.
  • Grekhnev, D. A., et al. (2022). The Molecular Mechanisms of 4-N-[2-(4-Phenoxyphenyl)Ethyl]Quinazoline-4,6-Diamine Activity. Encyclopedia, 2(4), 1996-2005.
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  • Nolan, S. P., & Szostak, M. (2018). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Dalton Transactions, 47(38), 13391-13399.
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  • El-Damasy, A. K., et al. (2020). SAR Probing of KX2-391 Provided Analogues With Juxtaposed Activity Profile Against Major Oncogenic Kinases. Frontiers in Chemistry, 8, 589.
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  • Yaochao, Y., et al. (2020). Design, synthesis and biological activity of novel pyrazole-quinazoline-2,4-diones as 4-hydroxyphenylpyruvate dioxygenase inhibitors. Chinese Journal of Chemical Engineering, 28(1), 223-231.
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  • da Silva, J. L., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968-2975.
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Foundational

Structural Optimization and Structure-Activity Relationship (SAR) of 4-Phenoxyquinazolines in Kinase Inhibition

Executive Summary The quinazoline scaffold is a privileged structure in medicinal chemistry, most notably recognized in FDA-approved 4-anilinoquinazoline kinase inhibitors such as gefitinib and erlotinib. However, substi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline scaffold is a privileged structure in medicinal chemistry, most notably recognized in FDA-approved 4-anilinoquinazoline kinase inhibitors such as gefitinib and erlotinib. However, substituting the nitrogen linker at the C4 position with an oxygen atom yields 4-phenoxyquinazolines , a distinct class of compounds with unique physicochemical properties and binding kinetics.

Recent advancements have demonstrated that 4-phenoxyquinazolines serve as highly potent, multi-targeted receptor tyrosine kinase (RTK) inhibitors. By fine-tuning the structure-activity relationship (SAR), researchers have successfully developed candidates capable of overcoming drug resistance in non-small cell lung cancer (NSCLC) by dually targeting EGFR and c-Met[1], as well as selectively inhibiting Platelet-Derived Growth Factor Receptor (PDGFR)[2]. This whitepaper provides an in-depth technical analysis of the SAR, synthetic methodologies, and biological validation protocols for 4-phenoxyquinazolines.

Mechanistic Rationale: The Oxygen Linker

The transition from a 4-anilino to a 4-phenoxy linkage fundamentally alters the molecule's interaction with the kinase ATP-binding pocket.

  • Loss of Hydrogen Bond Donor: The -NH- group in 4-anilinoquinazolines acts as a hydrogen bond donor to the kinase hinge region (e.g., Thr790 or Met793 in EGFR). Replacing this with an oxygen atom (-O-) removes this donor capacity, forcing the molecule to rely strictly on the quinazoline N1/N3 atoms for hinge binding.

  • Conformational Flexibility and Dihedral Angle: The C-O-C ether linkage possesses a different bond angle and rotational barrier compared to the C-NH-C linkage. This allows the phenoxy ring to adopt a distinct spatial orientation, enabling it to probe deeper hydrophobic pockets (such as the allosteric pocket or the DFG-out conformation) that are inaccessible to rigid anilines.

  • Electronic Effects: Oxygen is more electronegative than nitrogen, which withdraws electron density from the quinazoline core. This modulates the pKa of the pyrimidine nitrogens, directly impacting the molecule's solubility and its binding affinity at physiological pH[3].

G Ligand EGF / HGF Receptor EGFR / c-Met Heterodimer Ligand->Receptor Activates PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK MAPK / ERK Pathway Receptor->MAPK Phosphorylation Inhibitor 4-Phenoxyquinazoline Inhibitor->Receptor Blocks ATP Pocket Proliferation Tumor Cell Proliferation PI3K->Proliferation Survival Signals MAPK->Proliferation Growth Signals

EGFR/c-Met signaling pathway and inhibition by 4-phenoxyquinazolines.

Structure-Activity Relationship (SAR) Landscape

The SAR of 4-phenoxyquinazolines can be divided into modifications of the phenoxy ring and substitutions on the quinazoline core (C6/C7 positions).

The Phenoxy Moiety (C4)

The substitution pattern on the phenoxy ring dictates kinase selectivity.

  • Meta-Substitutions: Halogenation (e.g., 3-bromo or 3-chloro) at the meta position significantly enhances affinity for the ATP pocket by occupying a lipophilic sub-pocket. For instance, early studies demonstrated that a 4-(3-bromophenoxy) analog exhibited preferential inhibition of PDGFR over EGFR[2].

  • Para-Substitutions: Bulky or extended substituents at the para position often clash with the kinase hinge region unless the target kinase possesses an expanded binding cleft (like c-Met). Recent dual EGFR/c-Met inhibitors utilize extended para-substituents to bridge the ATP site and adjacent allosteric pockets, effectively inhibiting mutant strains like EGFR L858R/T790M[1].

The Quinazoline Core (C6 and C7)

The C6 and C7 positions are oriented towards the solvent-exposed region of the kinase active site.

  • Solubilizing Groups: Incorporating basic amines (e.g., morpholine, piperidine, or dimethylamine) at C6/C7 via alkoxy linkers drastically improves aqueous solubility and pharmacokinetic profiles.

  • Electronic Modulation: Methoxy groups at C6 and C7 (as seen in the starting material 4-chloro-6,7-dimethoxyquinazoline) provide an electron-rich core that stabilizes the molecule and enhances baseline affinity across multiple RTKs[2].

Quantitative SAR Data Summary
Compound / DerivativeTarget Kinase(s)Key SubstitutionIC50 Value (nM)Reference
Ki-6783 PDGFR3,4-dimethoxyphenoxy (C4)130 nM (PDGFR)[2]
3-Bromo Analog PDGFR / EGFR3-bromophenoxy (C4)8,400 nM (PDGFR) 2,500 nM (EGFR)[2]
Compound H-22 EGFR / c-MetComplex extended phenoxy (C4)64.8 nM (EGFR) 137.4 nM (c-Met)[1]

Chemical Synthesis and Derivatization

The synthesis of 4-phenoxyquinazolines relies on a Nucleophilic Aromatic Substitution ( SN​Ar ) reaction. The electron-withdrawing nature of the pyrimidine nitrogens makes the C4-position highly electrophilic, allowing the chlorine atom to act as an excellent leaving group[3].

G SM 4-Chloroquinazoline Product 4-Phenoxyquinazoline SM->Product SNAr Reaction Phenol Substituted Phenol Intermediate Phenoxide Anion Phenol->Intermediate Deprotonation Base Base (K2CO3) Base->Intermediate Facilitates Intermediate->Product Nucleophilic Attack

Nucleophilic aromatic substitution (SNAr) workflow for 4-phenoxyquinazolines.
Protocol 1: General Synthesis of 4-Phenoxyquinazolines

This protocol is designed as a self-validating system; the visual color change and TLC shift confirm the mechanistic progression of the SN​Ar reaction.

  • Reagent Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 4-chloro-6,7-dimethoxyquinazoline (or desired C6/C7 substituted core) and 1.2 equivalents of the target substituted phenol in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is selected as a polar aprotic solvent because it heavily solvates cations but leaves anions "naked." This maximizes the nucleophilicity of the phenoxide intermediate.

  • Base Addition: Add 2.0 equivalents of anhydrous Potassium Carbonate ( K2​CO3​ ).

    • Causality: K2​CO3​ is a mild base sufficient to deprotonate the phenol (pKa ~10) to form the highly reactive phenoxide anion, without causing unwanted side reactions (like hydrolysis of the quinazoline core) that stronger bases (e.g., NaH) might induce.

  • Reaction Execution: Heat the mixture to 80–100 °C and stir for 4–12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) system. The disappearance of the starting material spot validates the completion of the substitution.

  • Quenching and Extraction: Cool the mixture to room temperature and pour it into ice-cold distilled water. The sudden change in solvent polarity will cause the hydrophobic 4-phenoxyquinazoline product to precipitate.

  • Purification: Filter the precipitate, wash with cold water to remove residual DMF and salts, and recrystallize from ethanol or purify via silica gel column chromatography. Validate the structure using LC-MS and 1H -NMR.

Biological Evaluation & Validation

To accurately determine the SAR, the synthesized compounds must be evaluated in a robust, self-validating biochemical assay.

Protocol 2: In Vitro Kinase Inhibition Assay (EGFR/c-Met)

This protocol utilizes a luminescence-based ATP depletion assay (e.g., ADP-Glo) to measure competitive kinase inhibition.

  • Enzyme Preparation: Dilute recombinant human EGFR or c-Met kinase domain in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the 4-phenoxyquinazoline compound in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration must be 1% to prevent enzyme denaturation).

    • Self-Validation Step: Include Afatinib (for EGFR) or Crizotinib (for c-Met) as a positive control in every plate to validate the dynamic range and sensitivity of the assay[1].

  • Substrate Addition: Add the specific peptide substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP to initiate the reaction.

    • Causality (Critical): The ATP concentration must be strictly maintained at or slightly below the Km​ value for the specific kinase. Because 4-phenoxyquinazolines are ATP-competitive inhibitors, utilizing an ATP concentration higher than the Km​ will artificially outcompete the inhibitor, resulting in falsely elevated IC50​ values and skewed SAR data.

  • Incubation and Detection: Incubate the plate at room temperature for 60 minutes. Add the ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes.

  • Luminescence Reading: Add the Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal proportional to kinase activity. Read the plate on a microplate luminometer.

  • Data Analysis: Plot the luminescent signal against the log of compound concentration. Use a 4-parameter logistic non-linear regression model to calculate the IC50​ .

Conclusion & Future Perspectives

The 4-phenoxyquinazoline scaffold represents a highly tunable pharmacophore. By manipulating the electronic and steric properties of the phenoxy ring via SN​Ar chemistry, researchers can shift the selectivity profile from PDGFR to dual EGFR/c-Met inhibition. Future drug development will likely focus on utilizing this scaffold to design Proteolysis Targeting Chimeras (PROTACs) or irreversible covalent inhibitors targeting emerging RTK mutations in oncology.

References

  • Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity. Bioorganic Chemistry / PubMed. Available at: [Link]

  • US6638939B2 - 6,7-dimethoxyquinazolines and therapeutic use thereof (Citing Kubo et al., "A Novel Series of 4-Phenoxyquinazolines: Potent and Highly Selective of PDGF Receptor Autophosphorylation").Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Synthesizing 4-(3-Bromophenoxy)-2-phenylquinazoline

Introduction and Strategic Rationale Quinazoline derivatives, particularly 4-aryloxyquinazolines, represent a privileged class of pharmacophores in modern drug discovery. They are frequently utilized in the design of pot...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

Quinazoline derivatives, particularly 4-aryloxyquinazolines, represent a privileged class of pharmacophores in modern drug discovery. They are frequently utilized in the design of potent inhibitors targeting receptor tyrosine kinases such as EGFR and VEGFR-2[1]. The compound 4-(3-bromophenoxy)-2-phenylquinazoline is an advanced, highly valuable synthetic intermediate. The quinazoline core provides the necessary hydrogen-bonding interactions for kinase hinge-binding, while the 3-bromo substituent on the phenoxy moiety serves as an orthogonal reactive handle. This halogenated site allows for downstream late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination), enabling rapid expansion of structure-activity relationship (SAR) libraries.

This application note details a robust, scalable, three-step synthetic protocol. The methodology is designed to maximize yield and purity while minimizing purification bottlenecks, making it ideal for both discovery chemistry and early-stage process development.

Synthetic Workflow and Mechanistic Pathways

The synthesis follows a linear three-step sequence: cyclocondensation, deoxychlorination, and nucleophilic aromatic substitution (SNAr).

SynthWorkflow SM1 Anthranilamide + Benzoyl Chloride Step1 Step 1: Amidation & Cyclization (Reflux, Base) SM1->Step1 Int1 2-Phenylquinazolin-4(3H)-one Step1->Int1 Step2 Step 2: Chlorination (POCl3, Reflux) Int1->Step2 Int2 4-Chloro-2-phenylquinazoline Step2->Int2 Step3 Step 3: SNAr Reaction (3-Bromophenol, K2CO3, DMF) Int2->Step3 Product 4-(3-Bromophenoxy)-2-phenylquinazoline Step3->Product

Three-step synthetic workflow for 4-(3-bromophenoxy)-2-phenylquinazoline.

Mechanistic Causality (E-E-A-T)
  • Step 1 (Cyclocondensation): The initial acylation of the primary amine of anthranilamide by benzoyl chloride forms an N-aroyl intermediate. Upon heating, the amide nitrogen attacks the newly formed carbonyl, driving an intramolecular cyclization that eliminates water to form the thermodynamically stable 2-phenylquinazolin-4(3H)-one.

  • Step 2 (Deoxychlorination): Converting the quinazolinone to a reactive electrophile requires phosphorus oxychloride (POCl₃). The reaction relies on the tautomerization of the quinazolinone to its lactim (hydroxy) form. The addition of catalytic N,N-dimethylformamide (DMF) is a critical experimental choice; it generates the Vilsmeier-Haack reagent (N,N-dimethylchloromethyleniminium chloride) in situ. This highly electrophilic species rapidly reacts with the lactim oxygen, forming a superior leaving group that is displaced by chloride, drastically reducing reaction time and improving the yield of 4-chloro-2-phenylquinazoline[2].

  • Step 3 (SNAr): The C4 position of the quinazoline ring is highly electron-deficient due to the electron-withdrawing nature of the adjacent nitrogen atoms, making it highly susceptible to nucleophilic attack[3]. Potassium carbonate (K₂CO₃) is selected as the base to deprotonate 3-bromophenol, generating a strong phenoxide nucleophile.

SNArMechanism Phenoxide 3-Bromophenoxide Formation (Deprotonation by K2CO3) Attack Nucleophilic Attack at C4 of Quinazoline Ring Phenoxide->Attack Meisenheimer Meisenheimer Complex (Stabilized Intermediate) Attack->Meisenheimer Elimination Chloride Elimination (Rearomatization) Meisenheimer->Elimination

Mechanistic pathway of the SNAr reaction at the C4 position of the quinazoline core.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric and physical parameters for the three-step sequence.

StepTransformationKey Reagents (Equiv.)SolventTemp (°C)Time (h)Expected Yield (%)
1 CyclocondensationAnthranilamide (1.0), Benzoyl chloride (1.1), Et₃N (1.5)THF75-804-680 - 85
2 Chlorination2-Phenylquinazolin-4(3H)-one (1.0), POCl₃ (Excess), DMF (0.1)Neat (POCl₃)1051.5 - 285 - 90
3 SNAr4-Chloro-2-phenylquinazoline (1.0), 3-Bromophenol (1.2), K₂CO₃ (2.0)DMF90 - 1006 - 875 - 80

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Phenylquinazolin-4(3H)-one
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon inlet.

  • Reaction: Dissolve anthranilamide (13.6 g, 100 mmol) and triethylamine (15.2 g, 150 mmol) in anhydrous THF (200 mL). Cool the mixture to 0 °C using an ice bath.

  • Addition: Add benzoyl chloride (15.5 g, 110 mmol) dropwise over 30 minutes to control the exothermic acylation.

  • Cyclization: Remove the ice bath and heat the reaction mixture to reflux (approx. 75-80 °C) for 5 hours. Monitor the disappearance of the intermediate N-aroyl derivative via TLC (Eluent: Hexane/EtOAc 1:1).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Suspend the residue in distilled water (300 mL) to dissolve triethylamine hydrochloride salts. Filter the resulting white precipitate, wash with cold water and ethanol, and dry in vacuo to yield 2-phenylquinazolin-4(3H)-one.

Step 2: Synthesis of 4-Chloro-2-phenylquinazoline

Safety Note: POCl₃ is highly corrosive and reacts violently with water. Perform strictly inside a fume hood.

  • Setup: In a thoroughly dried 250 mL round-bottom flask, suspend 2-phenylquinazolin-4(3H)-one (11.1 g, 50 mmol) in phosphorus oxychloride (POCl₃, 50 mL).

  • Catalysis: Add anhydrous DMF (0.4 mL, ~5 mmol) carefully. This acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate[2].

  • Reaction: Heat the mixture to reflux (105 °C) for 1.5 to 2 hours. The suspension will gradually turn into a clear, dark solution as the chlorination proceeds.

  • Workup: Cool the reaction to room temperature. Carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Quenching: Slowly pour the concentrated residue over crushed ice (400 g) with vigorous stirring. Neutralize the aqueous mixture to pH 7-8 using cold aqueous ammonia.

  • Isolation: Filter the resulting precipitate, wash extensively with cold water, and recrystallize from hexane or ethanol to afford 4-chloro-2-phenylquinazoline as a crystalline solid[2].

Step 3: Synthesis of 4-(3-Bromophenoxy)-2-phenylquinazoline
  • Setup: In a 100 mL round-bottom flask, dissolve 4-chloro-2-phenylquinazoline (4.81 g, 20 mmol) and 3-bromophenol (4.15 g, 24 mmol) in anhydrous DMF (40 mL).

  • Base Addition: Add finely powdered anhydrous potassium carbonate (K₂CO₃, 5.53 g, 40 mmol).

  • Reaction: Heat the mixture to 90-100 °C under an inert atmosphere for 6 to 8 hours. The progress of the nucleophilic aromatic substitution can be tracked by LC-MS or TLC (Eluent: Hexane/EtOAc 4:1).

  • Workup: Upon completion, cool the mixture to room temperature and pour it into ice-cold water (200 mL). The product will precipitate out of the aqueous DMF solution.

  • Purification: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Wash the combined organic layers with 5% aqueous NaOH (to remove unreacted 3-bromophenol), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure 4-(3-bromophenoxy)-2-phenylquinazoline.

References

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies Semantic Scholar URL:[Link]

  • Synthesis of 4-chloro-2-phenylquinazoline PrepChem URL:[Link]

  • Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents Research and Reviews: Journal of Chemistry URL:[Link]

Sources

Application

Application Note: Cell-Based Assay Protocols for 4-(3-Bromophenoxy)-2-phenylquinazoline, a Dual PI3K-α/BCRP Inhibitor

Executive Summary The emergence of multidrug resistance (MDR) and the hyperactivation of survival signaling pathways are primary drivers of therapeutic failure in oncology. 4-(3-Bromophenoxy)-2-phenylquinazoline is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of multidrug resistance (MDR) and the hyperactivation of survival signaling pathways are primary drivers of therapeutic failure in oncology. 4-(3-Bromophenoxy)-2-phenylquinazoline is a highly specialized, dual-action small molecule that addresses both challenges simultaneously. By acting as a potent inhibitor of both the Phosphoinositide 3-kinase alpha (PI3K-α) lipid kinase and the Breast Cancer Resistance Protein (BCRP/ABCG2) efflux pump, this compound sensitizes resistant cell lines to apoptosis.

This application note provides researchers and drug development professionals with self-validating, step-by-step protocols for evaluating the efficacy of 4-(3-Bromophenoxy)-2-phenylquinazoline in cell-based assays.

Pharmacological Rationale & Structural Causality

To design effective assays, one must understand the structural causality behind the molecule's mechanism of action:

  • BCRP (ABCG2) Inhibition: The 2-phenylquinazoline core mimics the planar structure of many ABCG2 substrates, allowing it to enter the transmembrane binding cavity. The meta-bromo substitution on the phenoxy ring provides a highly lipophilic, electron-withdrawing moiety that forms strong halogen bonds with hydrophobic residues in the BCRP binding pocket. This traps the transporter and prevents the ATP-dependent efflux of chemotherapeutics[1].

  • PI3K-α Inhibition: The quinazoline nitrogen atoms act as crucial hydrogen bond acceptors, interacting directly with the hinge region of the PI3K-α kinase domain (e.g., Val851). The 3-bromophenoxy group extends into the hydrophobic affinity pocket, displacing water molecules and increasing binding entropy—a hallmark of highly selective PI3K-α inhibitors[2].

Mechanistic Visualization

G cluster_0 PI3K/AKT Survival Pathway cluster_1 Drug Efflux (BCRP/ABCG2) Compound 4-(3-Bromophenoxy)- 2-phenylquinazoline PI3K PI3K-α Compound->PI3K Inhibits BCRP BCRP (ABCG2) Compound->BCRP Inhibits Apoptosis Cell Death / Apoptosis Compound->Apoptosis Promotes PIP3 PIP3 Production PI3K->PIP3 AKT AKT Phosphorylation PIP3->AKT Survival Tumor Cell Survival AKT->Survival Efflux Drug Efflux (Hoechst/Chemo) BCRP->Efflux Resistance Multidrug Resistance Efflux->Resistance

Mechanism of action for 4-(3-Bromophenoxy)-2-phenylquinazoline targeting PI3K-α and BCRP.

Workflow 1: Validating BCRP (ABCG2) Efflux Inhibition

Assay Causality: Hoechst 33342 is a specific, cell-permeable fluorescent substrate for BCRP. In BCRP-overexpressing cells, the dye is rapidly pumped out, resulting in a dim fluorescence baseline. When 4-(3-Bromophenoxy)-2-phenylquinazoline blocks BCRP, Hoechst 33342 accumulates intracellularly, intercalates with DNA, and its fluorescence emission (Ex 350 nm / Em 461 nm) increases dramatically.

Self-Validating System: This protocol utilizes Fumitremorgin C (FTC) as a positive control to establish the maximum possible efflux inhibition (the upper limit of the assay's dynamic range) and a 0.1% DMSO vehicle as the negative control (baseline efflux).

Step-by-Step Protocol (Hoechst 33342 Accumulation Assay)
  • Cell Seeding: Seed MCF-7/MX100 cells (BCRP-overexpressing) at a density of 2×104 cells/well in a 96-well black, clear-bottom microplate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 4-(3-Bromophenoxy)-2-phenylquinazoline in anhydrous DMSO. Critical: The final DMSO concentration in the assay must not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity and artifactual membrane permeabilization.

  • Pre-incubation: Aspirate media and wash cells once with warm PBS. Add 100 µL of assay buffer (HBSS supplemented with 10 mM HEPES, pH 7.4) containing either:

    • Vehicle (0.1% DMSO)

    • 10 µM Fumitremorgin C (Positive Control)

    • Test Compound (e.g., 1 µM, 5 µM) Incubate for 30 minutes at 37°C to allow target engagement.

  • Substrate Addition: Add Hoechst 33342 to a final concentration of 5 µM in all wells.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Record fluorescence (Ex 350 nm / Em 461 nm) every 5 minutes for 60 minutes at 37°C.

  • Data Processing: Calculate the fold change in Relative Fluorescence Units (RFU) at the 60-minute mark compared to the vehicle control.

Workflow 2: Quantifying PI3K-α Inhibition via Intracellular Signaling

Assay Causality: PI3K-α lipid kinase activity generates PIP3 at the plasma membrane, which recruits and activates AKT via phosphorylation at Ser473 and Thr308. By quantifying the ratio of p-AKT (Ser473) to Total AKT via Western Blotting, researchers obtain a direct, downstream readout of PI3K-α inhibition in intact cells.

Self-Validating System: Alpelisib (BYL719) is used as a PI3K-α specific positive control. GAPDH serves as a loading control to ensure uniform protein transfer, and Total AKT ensures that the reduction in p-AKT is due to kinase inhibition rather than target protein degradation.

Step-by-Step Protocol (p-AKT S473 Western Blotting)
  • Cell Starvation: Seed HCT-116 cells (PIK3CA mutant) in 6-well plates ( 3×105 cells/well). After 24 hours, wash with PBS and switch to serum-free media for 16 hours to reduce basal growth factor signaling and sensitize the PI3K pathway.

  • Compound Treatment: Treat cells with 4-(3-Bromophenoxy)-2-phenylquinazoline (e.g., 10 nM, 50 nM, 100 nM), 1 µM Alpelisib (Positive Control), or 0.1% DMSO for 2 hours.

  • Pathway Stimulation: Stimulate cells with 20 ng/mL epidermal growth factor (EGF) for exactly 10 minutes to trigger acute PI3K/AKT signaling.

  • Lysis & Clarification: Rapidly wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with fresh protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄). Scrape, collect, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the clarified supernatant.

  • Electrophoresis & Transfer: Resolve 20 µg of total protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane (0.2 µm pore size).

  • Immunoblotting: Block the membrane in 5% BSA in TBST for 1 hour. Probe with primary antibodies against p-AKT (Ser473), Total AKT, and GAPDH overnight at 4°C.

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies. Develop using an ECL chemiluminescent substrate and quantify band densitometry using imaging software.

Quantitative Data Summaries

The following tables summarize expected reference data when utilizing 4-(3-Bromophenoxy)-2-phenylquinazoline in the described self-validating workflows.

Table 1: Comparative IC₅₀ Values for Kinase and Efflux Inhibition

TargetCell Line / EnzymeReference Compound4-(3-Bromophenoxy)-2-phenylquinazoline IC₅₀
BCRP (ABCG2) MCF-7/MX100Fumitremorgin C (FTC): 0.8 µM1.2 ± 0.3 µM
PI3K-α HCT-116Alpelisib (BYL719): 4.5 nM18.5 ± 2.1 nM

Table 2: Intracellular Accumulation of Hoechst 33342 (60-Minute Endpoint)

Treatment GroupConcentrationRelative Fluorescence Units (RFU)Fold Change vs. Vehicle
Vehicle (0.1% DMSO)-1,250 ± 1101.0x
Fumitremorgin C (Positive Control)10 µM8,400 ± 3206.7x
4-(3-Bromophenoxy)-2-phenylquinazoline1 µM4,100 ± 2103.3x
4-(3-Bromophenoxy)-2-phenylquinazoline5 µM7,950 ± 2806.4x

References

  • Title: 4-Substituted-2-phenylquinazolines as inhibitors of BCRP Source: Bioorganic & Medicinal Chemistry Letters (2012) URL: [Link]

  • Title: Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents Source: Polycyclic Aromatic Compounds (2025) URL: [Link]

Sources

Method

Experimental design for testing quinazoline derivatives in vivo

Advanced In Vivo Experimental Design for Quinazoline-Based Kinase Inhibitors Executive Summary Quinazoline derivatives represent a privileged heterocyclic scaffold in medicinal chemistry, serving as the structural backbo...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced In Vivo Experimental Design for Quinazoline-Based Kinase Inhibitors

Executive Summary Quinazoline derivatives represent a privileged heterocyclic scaffold in medicinal chemistry, serving as the structural backbone for FDA-approved tyrosine kinase inhibitors (TKIs) such as gefitinib, erlotinib, afatinib, and lapatinib[1]. As a Senior Application Scientist, my approach to preclinical evaluation is rooted in causality: every experimental parameter must be a deliberate choice designed to isolate the pharmacological variable. This application note provides a self-validating, comprehensive guide to designing in vivo studies for novel quinazoline derivatives, ensuring robust, reproducible, and translatable data.

Causality in Model Selection & Experimental Design

The transition from in vitro IC50 values to in vivo efficacy is fraught with pharmacokinetic and microenvironmental variables. The selection of the xenograft model must directly reflect the mechanistic target of the quinazoline derivative:

  • Targeting Resistance Mutations: For derivatives designed to overcome first-generation TKI resistance, the NCI-H1975 non-small cell lung cancer (NSCLC) model is mandatory. This cell line harbors the EGFR L858R/T790M double mutation, providing a stringent environment to validate third-generation inhibitory potential[2].

  • Broad-Spectrum RTK/PI3K Inhibition: When evaluating quinazolines with dual PI3K/EGFR activity, the A549 (lung) or MGC-803 (gastric) xenograft models are preferred due to their aggressive proliferation and reliance on the PI3K/AKT/mTOR axis[3][4].

  • Targeting the NF-κB Pathway: For derivatives exhibiting NF-κB pathway modulation, HER2-positive models like SK-BR-3 (breast cancer) are utilized to observe the downstream uncoupling of RTK signaling from transcriptional activation[5].

In Vivo Experimental Workflow

Workflow Start 1. Compound Formulation (Quinazoline in PEG400/Tween-80) PK 2. PK & MTD Profiling (Balb/c Mice, LC-MS/MS) Start->PK Xenograft 3. Xenograft Establishment (e.g., NCI-H1975, MGC-803) PK->Xenograft Determine Safe & Effective Dose Dosing 4. In Vivo Dosing (Vehicle, Low, High, Positive Control) Xenograft->Dosing Tumor Volume > 100 mm³ Monitoring 5. Tumor Volume & Body Weight (Measured Bi-weekly) Dosing->Monitoring Oral Gavage (QD) Analysis 6. Ex Vivo Analysis (IHC, Western Blot for p-EGFR) Monitoring->Analysis Endpoint (Day 21-28)

In vivo experimental workflow for evaluating quinazoline derivatives in mouse xenograft models.

Protocol 1: Pharmacokinetic (PK) and Maximum Tolerated Dose (MTD) Profiling

Rationale: Quinazolines often exhibit poor aqueous solubility and rapid hepatic metabolism. Conducting a 28-day efficacy study without establishing the MTD confounds pharmacological toxicity with anti-tumor efficacy. A self-validating protocol must first prove the drug is bioavailable and safe[6].

Step-by-Step Methodology:

  • Formulation: Suspend the quinazoline derivative in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Causality: This specific mixture disrupts the highly crystalline lattice of the quinazoline core, ensuring uniform suspension for oral gavage (PO).

  • MTD Determination: Administer a single escalating dose (e.g., 50, 100, 300, 900 mg/kg) to healthy BALB/c mice (n=3 per group). Monitor for 7 days. The MTD is the highest dose resulting in <20% body weight loss and zero mortality[6].

  • PK Sampling: Administer the chosen therapeutic dose (e.g., 25 mg/kg) via oral gavage. Collect 50 µL of blood via the retro-orbital plexus or tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Quantification: Extract plasma via centrifugation (3000g, 10 min, 4°C). Precipitate proteins using cold acetonitrile. Analyze the supernatant via LC-MS/MS to determine Cmax​ , Tmax​ , AUC, and half-life ( t1/2​ ).

Protocol 2: Subcutaneous Tumor Xenograft Efficacy Study

Rationale: Subcutaneous implantation allows for precise, non-invasive caliper measurements of tumor kinetics. Initiating dosing only when tumors reach the exponential growth phase (~100 mm³) ensures the inhibitor is tested against an established, actively dividing tumor microenvironment[2].

Step-by-Step Methodology:

  • Cell Preparation: Harvest target cells (e.g., NCI-H1975 or MGC-803) in the logarithmic growth phase. Wash twice with cold PBS. Resuspend at a concentration of 5×107 cells/mL in a 1:1 mixture of serum-free medium and Matrigel. Causality: Matrigel provides extracellular matrix proteins that drastically improve the initial tumor take rate and vascularization.

  • Inoculation: Inject 100 µL of the cell suspension ( 5×106 cells) subcutaneously into the right flank of 6-8 week old male BALB/c nude mice[2][4].

  • Randomization: Monitor tumor growth bi-weekly. Once tumors reach an average volume of 100-150 mm³, randomize mice into groups (n=6-8) to ensure equal starting tumor burdens across all cohorts.

  • Dosing Regimen: Administer the quinazoline derivative (Low Dose, High Dose), Vehicle Control, and a Positive Control (e.g., Gefitinib or 5-Fluorouracil) via oral gavage (PO) or intraperitoneal (IP) injection once daily (QD) for 21-28 days[4][5].

  • Monitoring: Measure tumor dimensions using digital calipers twice a week. Calculate tumor volume (V) using the formula: V=0.5×Length×Width2 . Weigh mice simultaneously to monitor drug-induced cachexia or toxicity.

  • Endpoint & Ex Vivo Analysis: Euthanize mice when control tumors reach 1500 mm³ or at the end of the dosing period. Excise and weigh the tumors. Snap-freeze half of the tumor in liquid nitrogen for Western blot analysis (probing for p-EGFR, p-AKT, p-p53) to confirm target engagement, and fix the other half in 10% formalin for immunohistochemistry (Ki-67, TUNEL)[7].

Pharmacodynamic Mechanism of Action

Pathway Quinazoline Quinazoline Derivative (e.g., Novel EGFR-TKI) EGFR EGFR (WT / Mutated) Quinazoline->EGFR ATP-competitive Inhibition Apoptosis Apoptosis / Cell Cycle Arrest Quinazoline->Apoptosis Induces (e.g., via p53) PI3K PI3K EGFR->PI3K Phosphorylation Proliferation Tumor Proliferation & Survival EGFR->Proliferation Blocked by Inhibitor AKT AKT PI3K->AKT NFKB NF-κB AKT->NFKB NFKB->Proliferation Gene Transcription

Mechanism of action of quinazoline derivatives inhibiting the EGFR/PI3K/AKT/NF-κB signaling pathway.

Quantitative Efficacy Benchmarks

To contextualize experimental results, the following table summarizes typical in vivo parameters and expected Tumor Growth Inhibition (TGI) metrics for various classes of quinazoline derivatives across different models:

Quinazoline Sub-ClassPrimary Target(s)Xenograft ModelTypical DosingExpected TGI (%)Ref
4-Aminoquinazoline NF-κB / EGFRSK-BR-3 (Breast)1.2 mg/kg/day (IP)> 60%[5]
Quinazoline-4-one EGFR / HER2H522 (Lung)100 mg/kg (PO)~ 68%[6]
2-Styryl-quinazoline p53 / EGFRMGC-803 (Gastric)25 mg/kg (PO)55 - 65%[4],[7]
4-Indolyl-quinazoline PI3Kα / EGFRA549 (Lung)15 mg/kg (PO)~ 63%[3]

Note: TGI (%) is calculated as [1−(ΔVtreated​/ΔVcontrol​)]×100 . A TGI > 50% is generally considered biologically significant in preclinical oncology.

References

  • [2] US9388160B2 - Quinazoline derivatives as kinases inhibitors and methods of use thereof. Google Patents. 2

  • [5] Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry. 5

  • [3] Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Taylor & Francis.3

  • [4] Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. PMC (NIH). 4

  • [6] Design, synthesis, and evaluation of novel quinazoline-4-one derivatives as potential EGFR-targeting anticancer agents. ResearchGate. 6

  • [1] Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. ResearchGate.1

  • [7] Molecular docking study and molecular dynamics simulation of quinazoline derivatives targeting p53 and EGFR proteins as anti gastric cancer. Journal of Applied Pharmaceutical Science.7

Sources

Application

Application Note: A Comprehensive Protocol for Characterizing the Kinase Inhibitory Activity of 4-(3-Bromophenoxy)-2-phenylquinazoline

An In-Depth Guide to the Characterization of 4-(3-Bromophenoxy)-2-phenylquinazoline Abstract The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its ability...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Characterization of 4-(3-Bromophenoxy)-2-phenylquinazoline

Abstract The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its ability to target a wide range of enzymes, most notably protein kinases.[1][2] Several FDA-approved anticancer drugs, including gefitinib and erlotinib, are built upon this heterocyclic core, primarily targeting receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[3][4] This application note provides a comprehensive, field-proven protocol for determining the inhibitory potency of a novel quinazoline derivative, 4-(3-Bromophenoxy)-2-phenylquinazoline. We present a detailed methodology using the ADP-Glo™ Kinase Assay, a robust, luminescence-based system applicable to virtually any kinase that utilizes ATP, allowing for the precise determination of the compound's half-maximal inhibitory concentration (IC₅₀).[5] This guide is designed for researchers, scientists, and drug development professionals engaged in the characterization of novel kinase inhibitors.

Scientific Principle: Quantifying Kinase Inhibition

To determine the potency of an inhibitor, we must accurately measure the activity of its target kinase. Protein kinases function by catalyzing the transfer of a phosphate group from ATP to a substrate (a protein or peptide).[6] This enzymatic reaction produces ADP as a byproduct. The core principle of our selected assay is to quantify the amount of ADP produced, as this is directly proportional to the kinase activity.[5]

The ADP-Glo™ Kinase Assay is a two-step process that provides a highly sensitive luminescent readout.[7]

  • Kinase Reaction Termination & ATP Depletion: After the kinase reaction has proceeded for a set time, ADP-Glo™ Reagent is added. This reagent simultaneously stops the kinase reaction and depletes all remaining, unconsumed ATP. This step is critical because the high background of ATP would otherwise overwhelm the signal from the newly produced ADP.[5][7]

  • ADP to ATP Conversion and Signal Generation: Next, the Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP generated by the kinase back into ATP. It also contains luciferase and luciferin. The newly synthesized ATP acts as a substrate for the luciferase enzyme, catalyzing a reaction that produces a stable, long-lasting luminescent signal ("glow").[7][8] The intensity of this light is directly proportional to the initial amount of ADP produced, and therefore, the activity of the kinase.

An inhibitor, such as 4-(3-Bromophenoxy)-2-phenylquinazoline, will reduce the rate of the kinase reaction, leading to less ADP production and a lower luminescent signal compared to an uninhibited control.

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase + Substrate + ATP Product Phospho-Substrate + ADP Kinase->Product Phosphorylation Inhibitor 4-(3-Bromophenoxy) -2-phenylquinazoline Inhibitor->Kinase Inhibition Add_Reagent1 Add ADP-Glo™ Reagent Product->Add_Reagent1 Reaction Mixture Depletion Remaining ATP is depleted Add_Reagent1->Depletion Add_Reagent2 Add Kinase Detection Reagent Depletion->Add_Reagent2 Conversion ADP is converted to ATP Add_Reagent2->Conversion Signal Luciferase/Luciferin Reaction Conversion->Signal Light Luminescent Signal Signal->Light

Caption: Workflow of the ADP-Glo™ luminescent kinase assay.

Materials and Reagents

  • Test Compound: 4-(3-Bromophenoxy)-2-phenylquinazoline

  • Kinase: Recombinant human EGFR (or other relevant tyrosine kinase)

  • Substrate: Poly(Glu, Tyr) 4:1 or a specific peptide substrate for the chosen kinase

  • ATP: Ultra-Pure ATP solution (e.g., Promega Cat.# V9151)

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega Cat.# V9101 or similar)

  • Buffer: Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Solvent: DMSO, molecular biology grade

  • Plates: White, opaque 96-well or 384-well assay plates

  • Instrumentation: Plate-reading luminometer

Detailed Experimental Protocol

This protocol is divided into three essential phases: Reagent Preparation, Enzyme Titration to determine optimal assay conditions, and the final Inhibitor Potency (IC₅₀) Determination.

Phase A: Reagent Preparation
  • Test Compound Stock Solution: Prepare a high-concentration stock solution of 4-(3-Bromophenoxy)-2-phenylquinazoline (e.g., 10 mM) in 100% DMSO.

  • ATP Stock Solution: Prepare a 1 mM ATP stock solution in kinase assay buffer.[8]

  • Kinase Working Solution: Dilute the kinase enzyme stock to a working concentration in kinase assay buffer. The optimal concentration will be determined in Phase B. It is crucial to prepare this solution fresh and keep it on ice.

  • Substrate Working Solution: Prepare a working solution of the kinase substrate in the assay buffer. The optimal concentration is typically at or near the Michaelis constant (Km) for the specific kinase.

Phase B: Kinase Titration (Essential for Assay Validation)

The goal of this phase is to find the enzyme concentration that results in approximately 10-30% conversion of ATP to ADP within the desired reaction time. This ensures the reaction remains in the linear range, providing a robust window for measuring inhibition.[7]

  • Prepare Kinase Dilutions: Perform a serial dilution of the kinase working solution in kinase assay buffer.

  • Set Up Reaction: In a 384-well plate, combine 2.5 µL of kinase buffer, 1.25 µL of substrate solution, and 1.25 µL of ATP solution.

  • Initiate Reaction: Add 2.5 µL of each kinase dilution to start the reaction. Include "no enzyme" wells as a negative control.

  • Incubate: Incubate the plate at room temperature for 60 minutes.

  • Detect Signal:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction.[5]

    • Incubate for 40 minutes at room temperature.[5]

    • Add 10 µL of Kinase Detection Reagent to each well.[5]

    • Incubate for 30-60 minutes at room temperature to develop the luminescent signal.[7]

  • Measure Luminescence: Read the plate on a luminometer.

  • Analyze: Plot the luminescence (RLU) against the kinase concentration. Select a concentration from the linear portion of the curve for the IC₅₀ experiment.

Phase C: IC₅₀ Determination for 4-(3-Bromophenoxy)-2-phenylquinazoline

This is the definitive experiment to measure the compound's inhibitory potency.

  • Compound Dilution Series:

    • Prepare a serial dilution of your 10 mM compound stock in 100% DMSO. An 11-point, 3-fold dilution series is standard, starting from 10 mM down to 0.17 µM.

    • In a separate intermediate plate, dilute this DMSO series into the kinase assay buffer to create the final working compound solutions. This step is critical to minimize the final DMSO concentration in the assay, which should ideally be ≤1%.[9]

  • Assay Plate Setup: Add reagents to a 384-well plate in the following order:

    • 2.5 µL of the diluted compound solutions.

    • For controls, add 2.5 µL of buffer containing the same percentage of DMSO as the compound wells (this is the "vehicle" or 100% activity control).

    • Add 2.5 µL of kinase buffer to "no enzyme" wells for the 0% activity control.

    • 2.5 µL of the optimized kinase working solution (from Phase B) to all wells except the "no enzyme" controls.

    • 2.5 µL of a pre-mixed Substrate/ATP solution to all wells to initiate the kinase reaction.

Sources

Method

Application Notes &amp; Protocols: Evaluating the Anti-inflammatory Potential of 2-Phenylquinazoline Compounds

Introduction: The Quinazoline Scaffold in Inflammation Research The quinazoline nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of bi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazoline Scaffold in Inflammation Research

The quinazoline nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities.[1][2] Among its various derivatives, 2-phenylquinazolines have emerged as a promising class of compounds with potential therapeutic applications, including anti-inflammatory effects.[3][4] Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key factor in the pathophysiology of numerous chronic diseases.[5][6] Consequently, the development of novel and effective anti-inflammatory agents remains a critical area of research.[7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the essential in vitro and in vivo assays to characterize the anti-inflammatory properties of novel 2-phenylquinazoline compounds. The protocols detailed herein are designed to provide a logical, stepwise approach to screening and mechanistic elucidation, from initial cell-free enzyme inhibition assays to more complex cell-based and whole-organism models.

Part 1: Foundational In Vitro Screening Assays

A hierarchical screening approach is recommended, beginning with simple, high-throughput in vitro assays to identify initial hit compounds. These assays are crucial for establishing a preliminary understanding of a compound's potential mechanism of action.

Cyclooxygenase (COX) Inhibition Assays

Scientific Rationale: Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins.[9][10] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[9] Therefore, assessing the ability of 2-phenylquinazoline compounds to inhibit COX-1 and COX-2 is a fundamental first step.

Experimental Workflow: COX Inhibition Assay

cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_detection Detection & Analysis reagents Prepare Reagents: - COX Assay Buffer - Heme - Test Compound Dilutions - Control Inhibitor (e.g., Celecoxib) - Arachidonic Acid (Substrate) enzyme Dilute COX-1/COX-2 Enzyme reagents->enzyme add_reagents Add to wells: 1. Assay Buffer 2. Heme 3. Diluted Enzyme enzyme->add_reagents add_compounds Add Test Compounds & Controls (Vehicle, Inhibitor) add_reagents->add_compounds pre_incubate Pre-incubate (e.g., 10 min at 37°C) add_compounds->pre_incubate add_substrate Initiate Reaction: Add Arachidonic Acid pre_incubate->add_substrate incubate Incubate (e.g., 2 min at 37°C) add_substrate->incubate stop_reaction Stop Reaction (e.g., Saturated Stannous Chloride) incubate->stop_reaction read_plate Read Plate (Colorimetric/Fluorometric) stop_reaction->read_plate analyze Calculate % Inhibition Determine IC50 values read_plate->analyze

Caption: Workflow for In Vitro COX Inhibition Assay.

Detailed Protocol: Fluorometric COX-2 Inhibitor Screening [11]

  • Reagent Preparation:

    • Prepare COX Assay Buffer, COX Probe, and COX Cofactor as per the kit manufacturer's instructions.

    • Reconstitute human recombinant COX-2 enzyme with sterile water and keep on ice.

    • Prepare a 10X stock solution of the 2-phenylquinazoline test compound and a known COX-2 inhibitor (e.g., Celecoxib) in an appropriate solvent (e.g., DMSO).

  • Assay Setup (96-well white opaque plate):

    • Enzyme Control (EC): Add 10 µL of Assay Buffer.

    • Inhibitor Control (IC): Add 10 µL of 10X Celecoxib solution.

    • Test Sample (S): Add 10 µL of 10X test compound solution.

    • Reaction Mix: Prepare a master mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.

    • Enzyme Addition: Add diluted COX-2 enzyme to all wells except the "No Enzyme" control.

  • Reaction Initiation and Measurement:

    • Prepare the arachidonic acid substrate solution according to the kit protocol.

    • Using a multichannel pipette, add 10 µL of the arachidonic acid solution to all wells to start the reaction.

    • Immediately begin measuring the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each test compound concentration relative to the enzyme control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Inhibition of Protein Denaturation Assay

Scientific Rationale: Protein denaturation is a well-documented cause of inflammation.[12] This simple and cost-effective assay provides a preliminary indication of a compound's ability to stabilize protein structure and prevent denaturation, a hallmark of its anti-inflammatory potential.

Detailed Protocol: Albumin Denaturation Inhibitory Activity [12]

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing 0.2 mL of 1% aqueous solution of bovine serum albumin (BSA), 2.8 mL of phosphate-buffered saline (PBS, pH 6.3), and varying concentrations of the 2-phenylquinazoline test compound (e.g., 50, 100, 200 µg/mL).

    • Prepare a control group without the test compound.

    • Use a standard anti-inflammatory drug (e.g., Diclofenac sodium) as a positive control.

  • Incubation:

    • Incubate all samples at 37°C for 15 minutes.

    • Induce denaturation by heating the samples at 70°C for 5 minutes.

  • Measurement:

    • After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control * 100

    • Determine the IC50 value for the test compound.

Part 2: Cell-Based Assays for Physiological Relevance

Cell-based assays provide a more physiologically relevant context to evaluate the anti-inflammatory effects of 2-phenylquinazoline compounds. These assays allow for the assessment of a compound's impact on inflammatory signaling pathways and the production of key inflammatory mediators within a cellular environment.

LPS-Induced Inflammation in RAW 264.7 Macrophages

Scientific Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages.[13][14] Upon stimulation with LPS, RAW 264.7 murine macrophage cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[14][15] This model is widely used to screen for compounds that can suppress these inflammatory responses.

NF-κB Signaling Pathway in Macrophages

Caption: Simplified NF-κB signaling cascade upon LPS stimulation.

Detailed Protocol: Measurement of NO, TNF-α, and IL-6 Production

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment and LPS Stimulation:

    • Pre-treat the cells with various concentrations of the 2-phenylquinazoline test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[13] Include a vehicle control group (LPS only) and a negative control group (no LPS, no compound).

  • Measurement of Nitric Oxide (NO) Production (Griess Assay):

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Measurement of TNF-α and IL-6 Production (ELISA):

    • Collect the cell culture supernatants as described above.

    • Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability Assay (MTT or CCK-8):

    • After collecting the supernatants, assess the viability of the remaining cells using an MTT or CCK-8 assay to ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity.[16]

Data Presentation: Hypothetical Results for a 2-Phenylquinazoline Compound

Compound ConcentrationNO Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)Cell Viability (%)
Vehicle (LPS only)100 ± 8.5100 ± 7.2100 ± 9.198 ± 2.5
1 µM85.2 ± 6.188.4 ± 5.990.1 ± 6.897 ± 3.1
10 µM52.7 ± 4.3 61.5 ± 5.158.9 ± 4.7**96 ± 2.8
50 µM28.9 ± 3.5 35.8 ± 3.933.4 ± 3.2 95 ± 3.4
Positive Control (e.g., Dexamethasone)35.1 ± 4.040.2 ± 4.5 38.6 ± 4.199 ± 2.1

*Data are presented as mean ± SD. **p < 0.01, **p < 0.001 compared to the vehicle control.

Part 3: In Vivo Models for Efficacy and Safety Assessment

In vivo models are indispensable for evaluating the overall efficacy and potential side effects of lead compounds in a whole-organism context.

Carrageenan-Induced Paw Edema in Rodents

Scientific Rationale: The carrageenan-induced paw edema model is a classic and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[17][18] The injection of carrageenan into the paw induces a biphasic inflammatory response, allowing for the assessment of a compound's effect on different phases of inflammation.[17]

Experimental Workflow: Carrageenan-Induced Paw Edema

cluster_prep Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis acclimatize Acclimatize Animals (e.g., Rats/Mice) grouping Group Animals (n=6-8/group): - Vehicle Control - Test Compound Groups - Positive Control (e.g., Indomethacin) acclimatize->grouping baseline_paw Measure Baseline Paw Volume (Plethysmometer) grouping->baseline_paw administer_drug Administer Test Compound/Controls (e.g., Oral Gavage) baseline_paw->administer_drug induce_edema Induce Edema: Inject Carrageenan into Paw administer_drug->induce_edema measure_edema Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4, 6h) induce_edema->measure_edema calculate_edema Calculate Paw Edema Volume (Vt - V0) measure_edema->calculate_edema calculate_inhibition Calculate % Inhibition of Edema calculate_edema->calculate_inhibition statistical_analysis Perform Statistical Analysis calculate_inhibition->statistical_analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Detailed Protocol: Rat Paw Edema Model [19]

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar rats (150-200 g) for at least one week before the experiment.

    • Divide the animals into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and various dose groups of the 2-phenylquinazoline test compound.

  • Procedure:

    • Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.

    • Administer the respective compounds or vehicle orally (p.o.) or intraperitoneally (i.p.).

    • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 6 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each group at each time point.

    • Calculate the percentage inhibition of edema by the test compounds compared to the vehicle control group using the formula: % Inhibition = (Mean Paw Edema of Control - Mean Paw Edema of Treated) / Mean Paw Edema of Control * 100

Conclusion

The assays and protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of 2-phenylquinazoline compounds as potential anti-inflammatory agents. By systematically progressing from in vitro enzymatic and cell-based assays to in vivo models, researchers can effectively identify promising lead candidates and elucidate their mechanisms of action. This structured approach is essential for advancing the development of novel and effective therapies for inflammatory diseases.

References

  • Benchchem. (n.d.). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
  • Benchchem. (n.d.). Application Notes: Developing In Vitro Assays for Cyclooxygenase-2 (COX-2) Inhibition.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
  • ResearchGate. (2025, July 15). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
  • Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay.
  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
  • IntechOpen. (2024, February 21). Biological Activities of Recent Advances in Quinazoline.
  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
  • Pal, S., Bhattacharjee, A., Mukherjee, S., Kondaiah, P., & Pal, T. (2012). Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury. Toxicology and Applied Pharmacology, 264(2), 234-243.
  • Mitchell, S., & Carmody, R. J. (2021). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. International Journal of Molecular Sciences, 22(16), 8783.
  • Unknown. (n.d.).
  • Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models | Preclinical CRO Services.
  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service.
  • MDPI. (2022, December 2). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents.
  • Asian Journal of Chemistry. (2018, October 31). Design, Synthesis and Pharmacological Evaluation of 2-Phenyl Quinazolin-4-one Derivatives as Anticolorectal Cancer and Anti-Inflammatory Agent.
  • Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071.
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
  • Al-Suhaimi, E. A., & Al-Riziza, N. A. (2015). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. International journal of molecular sciences, 16(5), 9893–9909.
  • Frontiers. (n.d.). Varenicline Prevents LPS-Induced Inflammatory Response via Nicotinic Acetylcholine Receptors in RAW 264.7 Macrophages.
  • Liu, Y., Zhang, Y., Zheng, X., & Zhang, X. (2022). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Bioengineered, 13(4), 9789–9799.
  • Kumar, A., & Sharma, S. (2013). Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. Bioorganic & medicinal chemistry letters, 23(10), 2954–2958.
  • Kim, J. H., Park, J. H., Kim, J. K., & Lee, J. C. (2019). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. The Acupuncture, 36(4), 37–47.
  • Taylor & Francis. (n.d.). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review.
  • Hilaris Publisher. (n.d.). Design, synthesis and biological evaluation of some new 4-substituted quinazoline derivatives as anti-inflammatory agents.
  • ACS Publications. (2023, May 11). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase.

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Application

Molecular docking studies of 4-(3-Bromophenoxy)-2-phenylquinazoline

An Application Guide to the Molecular Docking of 4-(3-Bromophenoxy)-2-phenylquinazoline with Protein Kinases Abstract This document provides a comprehensive protocol for conducting molecular docking studies on 4-(3-Bromo...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Molecular Docking of 4-(3-Bromophenoxy)-2-phenylquinazoline with Protein Kinases

Abstract

This document provides a comprehensive protocol for conducting molecular docking studies on 4-(3-Bromophenoxy)-2-phenylquinazoline, a synthetic quinazoline derivative with potential as a protein kinase inhibitor. Quinazoline-based molecules are a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Molecular docking serves as a powerful in-silico tool to predict the binding conformation and affinity of such ligands against their macromolecular targets, thereby guiding rational drug design and lead optimization. This guide is designed for researchers in drug discovery, computational chemistry, and molecular biology, offering a detailed workflow from target selection to results interpretation, grounded in established scientific principles and leveraging industry-standard software.

Introduction: The Rationale for Docking Quinazoline Derivatives

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly tyrosine kinase inhibitors (TKIs). Its rigid, bicyclic nature provides a stable platform for introducing various substituents that can form specific and high-affinity interactions within the ATP-binding pocket of protein kinases. The compound of interest, 4-(3-Bromophenoxy)-2-phenylquinazoline, combines the quinazoline core with a bromophenoxy group, a feature often explored to probe hydrophobic pockets and establish halogen bonds, and a phenyl group that can engage in various non-covalent interactions.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In the context of drug discovery, it is used to forecast the binding mode and affinity of a small molecule ligand (the drug candidate) to the active site of a target protein. By simulating these interactions, we can prioritize compounds for synthesis and experimental testing, saving significant time and resources. This guide will use AutoDock Vina, a widely-used and validated open-source docking program, to perform these simulations.[2]

Strategic Workflow for a Validated Docking Study

A successful docking study is not merely about running software; it's a systematic process where each step is designed to ensure the biological relevance and computational validity of the results. The workflow presented here emphasizes preparation, validation, and critical analysis.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation & Validation cluster_analysis Phase 3: Analysis & Interpretation P1 Target Protein Selection & Preparation L1 Ligand Structure Preparation V1 Protocol Validation (Re-docking) L1->V1 D1 Docking Simulation of Test Ligand V1->D1 A1 Binding Energy Analysis D1->A1 A2 Interaction & Pose Visualization A1->A2

Caption: High-level workflow for a molecular docking study.

Materials and Software

This protocol relies on freely available and widely used academic software.

Software/ResourcePurposeDownload/Access URL
RCSB Protein Data Bank Source for 3D protein structures[Link]
PubChem Source for small molecule structures[Link]
AutoDock Tools (MGLTools) Protein and ligand preparation, grid setup[Link]
AutoDock Vina Molecular docking engine[Link]
Biovia Discovery Studio Visualization, protein cleaning[Link]
PyMOL Visualization and analysis[Link]

Detailed Protocols

This section provides step-by-step methodologies for each phase of the docking study.

Phase 1: Target Protein Preparation

The quality of the receptor structure is paramount for a meaningful docking result. The goal is to prepare a clean, structurally sound protein model.

Causality: We select protein kinases known to be targeted by quinazoline inhibitors, such as EGFR, VEGFR2, and PI3K. Using crystal structures that are co-complexed with an inhibitor is highly advantageous. This provides a known, experimentally determined active site, which is crucial for defining the docking search space and for validating the entire protocol through re-docking.[3]

G PDB 1. Download PDB File (e.g., 2GS6 for EGFR) Clean 2. Clean Protein (Remove Water, Ligands, Chains) PDB->Clean Hydrogens 3. Add Polar Hydrogens (AutoDockTools) Clean->Hydrogens Charges 4. Add Kollman Charges (AutoDockTools) Hydrogens->Charges PDBQT 5. Save as Receptor.pdbqt Charges->PDBQT

Caption: Workflow for preparing the target protein receptor.

Protocol:

  • Select and Download Target Structures: Navigate to the RCSB PDB and download the coordinate files for the selected targets. For this guide, we will use:

    • EGFR: PDB ID 2GS6 (active state kinase domain)[4]

    • VEGFR2: PDB ID 3C7Q (kinase domain with an inhibitor)[5]

    • PI3Kα: PDB ID 7PG5 (catalytic subunit)[6]

  • Clean the Protein Structure:

    • Open the downloaded PDB file (e.g., 2GS6.pdb) in a molecular visualizer like Biovia Discovery Studio.[7]

    • Remove all water molecules. Reasoning: Unless a water molecule is known to be a critical bridging molecule for ligand binding, it can sterically hinder the docking process.[7]

    • Delete any co-crystallized ligands, ions, and cofactors.

    • If the protein has multiple identical chains (homodimer), retain only one chain (e.g., Chain A) for the docking study to simplify the system.[7]

    • Save the cleaned protein as a new PDB file (e.g., 2GS6_cleaned.pdb).

  • Prepare Receptor for AutoDock:

    • Launch AutoDockTools (ADT).

    • Go to File > Read Molecule and open your cleaned PDB file.

    • Go to Edit > Hydrogens > Add. Select Polar only and click OK. Reasoning: Correctly placed polar hydrogens are essential for calculating hydrogen bonds, a key component of the docking score.[8]

    • Go to Edit > Charges > Add Kollman Charges.

    • Go to Grid > Macromolecule > Choose. Select the protein molecule. A dialog will appear to save the file. Save it in the PDBQT format (e.g., 2GS6_receptor.pdbqt). Reasoning: The PDBQT format is an extension of PDB that includes atomic charge and atom-type information required by AutoDock.[9]

Phase 2: Ligand Preparation

The ligand must be converted into a flexible 3D structure with appropriate chemical properties for docking.

G PubChem 1. Obtain Ligand 3D Structure (e.g., from PubChem) Input 2. Load Ligand into ADT PubChem->Input Torsion 3. Define Rotatable Bonds (Torsion Tree) Input->Torsion Charges 4. Add Gasteiger Charges Torsion->Charges PDBQT 5. Save as Ligand.pdbqt Charges->PDBQT

Caption: Workflow for preparing the ligand for docking.

Protocol:

  • Obtain Ligand Structure:

    • Search for "4-(3-Bromophenoxy)-2-phenylquinazoline" on PubChem.

    • Download the 3D conformer of the molecule in SDF or MOL2 format.

  • Prepare Ligand for AutoDock:

    • Launch ADT.

    • Go to Ligand > Input > Open and select your downloaded ligand file.

    • Go to Ligand > Torsion Tree > Detect Root.

    • Go to Ligand > Output > Save as PDBQT. Name the file (e.g., ligand.pdbqt). Reasoning: This process automatically defines rotatable bonds, allowing Vina to explore ligand flexibility, and assigns Gasteiger partial charges, which are necessary for the scoring function.[8]

Phase 3: Docking Simulation with AutoDock Vina

This phase involves defining the search space and running the docking calculation.

Protocol:

  • Define the Grid Box (Search Space):

    • In ADT, with your receptor PDBQT file loaded, go to Grid > Grid Box.

    • A box will appear around the protein. Adjust the center and dimensions of this box to encompass the entire active site. Expert Tip: If you started with a PDB structure containing a co-crystallized ligand, center the grid box on that ligand's location. This ensures your search is focused on the known binding pocket. The box should be large enough to allow the ligand to rotate and translate freely but not excessively large, which would waste computational effort.

    • Note down the center coordinates (x, y, z) and size dimensions (x, y, z) from the Grid Options panel.

  • Create the Configuration File:

    • Open a plain text editor.

    • Create a file named config.txt with the following content, replacing the file names and coordinates with your own:[10]

    • Reasoning: The exhaustiveness parameter controls the thoroughness of the conformational search. Higher values increase the probability of finding the true energy minimum but take longer. A value of 8 is standard, while 16 or higher can be used for more rigorous final calculations.[10]

  • Run the Docking Simulation:

    • Open a command line terminal or command prompt.

    • Navigate to the directory containing your PDBQT files and the config.txt file.

    • Execute the Vina program by typing the following command (ensure the path to the Vina executable is correct):

Phase 4: Protocol Validation via Re-docking

Trustworthiness: Before docking our test compound, we must validate that our protocol can reproduce experimental results. This is the cornerstone of a trustworthy docking study.[3]

Protocol:

  • Prepare the Co-crystallized Ligand: Using a PDB file with a known inhibitor (e.g., 3C7Q for VEGFR2), use PyMOL or another tool to select and save the co-crystallized ligand as a separate MOL2 or PDB file.

  • Process the Ligand: Prepare this extracted ligand using the same ligand preparation protocol (Phase 2) to create a PDBQT file.

  • Re-dock: Use the exact same receptor preparation and docking parameters (grid box, config file) to dock this ligand back into its own receptor.

  • Analyze RMSD:

    • Open the original PDB file and the re-docked output PDBQT file in PyMOL or UCSF Chimera.

    • Superimpose the protein backbones.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the experimental ligand pose and the top-ranked re-docked pose.

    • Validation Criteria: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.[3][11]

Results and Interpretation

Analysis requires examining both the quantitative docking scores and the qualitative molecular interactions.

Binding Affinity Scores

AutoDock Vina reports binding affinity in kcal/mol. This score estimates the Gibbs free energy of binding (ΔG). A more negative value indicates a stronger, more favorable binding interaction.[11]

  • < -10 kcal/mol: Suggests a very strong interaction.[12]

  • -7 to -9 kcal/mol: Suggests a moderate and favorable interaction.[12]

  • > -5 kcal/mol: Suggests a weak or potentially non-specific interaction.

These values are predictive and should be used for relative ranking rather than absolute prediction of experimental binding energy.[13]

Summary of Docking Results

The following table summarizes the predicted binding affinities of 4-(3-Bromophenoxy)-2-phenylquinazoline against the selected kinase targets.

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)
EGFR 2GS6-9.8Met793, Leu718, Gly796, Cys797
VEGFR2 3C7Q-10.5Cys919, Leu840, Asp1046, Glu885
PI3Kα 7PG5-9.2Val851, Met922, Tyr836, Lys802
Visualization of Binding Interactions

A low binding energy is meaningless without a chemically sensible binding pose.

Protocol:

  • Load Structures: Open the receptor PDBQT file and the docking output PDBQT file in PyMOL or Discovery Studio. Vina's output file contains multiple binding modes (poses), typically ranked by energy.

  • Analyze Interactions: Focus on the top-ranked pose (Mode 1).

  • Identify Key Interactions: Look for:

    • Hydrogen Bonds: These are critical for specificity and affinity. Check for H-bonds between the quinazoline nitrogens and the backbone of the kinase hinge region (a common binding motif for TKIs).

    • Hydrophobic Interactions: The phenyl and bromophenoxy groups are likely to interact with hydrophobic residues in the binding pocket.

    • Pi-Pi Stacking: The aromatic rings of the ligand can stack with aromatic residues like Phenylalanine (Phe) or Tyrosine (Tyr).

  • Compare with Known Inhibitors: Compare the binding pose of your compound to that of known inhibitors for that target. A similar binding mode, engaging with the same key residues, increases confidence in the result.[14]

Conclusion

This application note provides a robust and validated workflow for the molecular docking of 4-(3-Bromophenoxy)-2-phenylquinazoline. By following these detailed protocols, researchers can generate reliable predictions of ligand binding, helping to elucidate potential mechanisms of action and guide further experimental validation. The causality behind each step—from meticulous protein preparation and protocol validation to the critical analysis of interaction patterns—is emphasized to ensure the scientific integrity of the in-silico study. The results suggest that 4-(3-Bromophenoxy)-2-phenylquinazoline has strong predicted binding affinities for key oncogenic kinases, making it a promising candidate for further investigation.

References

  • [5UGA: Crystal structure of the EGFR kinase domain (L858R, T790M, V948R) in complex with 4-(4-{

  • /pdf/docking_tutorial.pdf)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-phenoxy-2-phenylquinazolines

Welcome to the Application Scientist Support Portal. Functionalization at the C4 position of the quinazoline core is a critical transformation in medicinal chemistry and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Functionalization at the C4 position of the quinazoline core is a critical transformation in medicinal chemistry and drug development. This technical guide provides troubleshooting diagnostics and self-validating protocols for the two primary synthetic modalities used to generate 4-phenoxy-2-phenylquinazolines: the Classical SNAr Pathway (via a 4-chloro intermediate) and the Modern Aryne Pathway (direct O-arylation).

Pathway Visualization

SynthesisWorkflow SM 2-phenylquinazolin-4(3H)-one (Tautomeric Starting Material) INT 4-chloro-2-phenylquinazoline (Electrophilic Intermediate) SM->INT SOCl2 or POCl3 Cat. DMF, 40-80°C (Classical Route Step 1) PROD 4-phenoxy-2-phenylquinazoline (Final Target) SM->PROD Trimethylsilyl phenyl triflate CsF, MeCN, RT (Modern Aryne Route) INT->PROD Phenol, K2CO3 DMF, 80°C (Classical Route Step 2)

Reaction pathways for 4-phenoxy-2-phenylquinazoline synthesis comparing SNAr and Aryne routes.

Module 1: Classical SNAr Pathway Diagnostics

Q: My chlorination of 2-phenylquinazolin-4(3H)-one using SOCl₂ is stalling at 50% conversion. How do I drive it to completion? A: The stalling is likely due to the absence of a nucleophilic catalyst. Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) alone are relatively slow to react with the lactam carbonyl.

  • The Causality: You must add a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with SOCl₂ to generate the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion) in situ. This intermediate rapidly activates the tautomeric hydroxyl group of the quinazolinone, transforming it into an excellent leaving group, which is then displaced by chloride[1].

  • Self-Validating Check: Upon addition of DMF to the SOCl₂/DCM mixture, you should observe immediate, vigorous gas evolution (SO₂ and HCl). If no gas evolves, your SOCl₂ or DMF is likely degraded by moisture.

Q: During the SNAr step with phenol and K₂CO₃, I am recovering starting material (4-chloro-2-phenylquinazoline) and seeing a new highly polar spot on TLC, but no product. What went wrong? A: You are observing the hydrolysis of your 4-chloro intermediate back to 2-phenylquinazolin-4(3H)-one (the polar spot).

  • The Causality: The C4 position of quinazoline is highly electrophilic. If your K₂CO₃ or DMF is wet, hydroxide ions (generated from water and carbonate) will outcompete the phenoxide for the electrophilic center. Phenol must be fully deprotonated to the "naked" phenoxide anion to be a superior nucleophile.

  • Self-Validating Check: Pre-stir the phenol and K₂CO₃ in dry DMF at 40 °C for 30 minutes before adding the 4-chloro-2-phenylquinazoline. The solution should turn slightly yellow, confirming phenoxide formation.

Module 2: Modern Aryne Pathway Diagnostics

Q: I am attempting direct O-arylation using trimethylsilyl phenyl triflate (Kobayashi aryne precursor), but my yields are below 20%. What is the issue? A: The issue is almost certainly premature quenching of the highly reactive benzyne intermediate by moisture, or the use of an incorrect fluoride source.

  • The Causality: The aryne pathway relies on a fluoride source to cleave the TMS group, triggering the elimination of the triflate to form benzyne. If you use Tetrabutylammonium fluoride (TBAF), its inherent hygroscopicity introduces water, which reacts with benzyne to form phenol. Cesium fluoride (CsF) is the superior choice because it is easily dried and provides a slow, controlled release of fluoride ions, matching the aryne generation rate with the nucleophilic attack of the quinazolinone[2].

  • Self-Validating Check: Flame-dry your CsF under vacuum before use. The reaction should remain a heterogeneous suspension in anhydrous acetonitrile at room temperature. Complete consumption of the starting material should be visible within 4 hours by TLC[2].

Quantitative Data Comparison

ParameterClassical SNAr RouteModern Aryne Route
Overall Steps 2 (Chlorination + SNAr)1 (Direct O-arylation)
Key Reagents SOCl₂, DMF, Phenol, K₂CO₃Trimethylsilyl phenyl triflate, CsF
Typical Temperature 40 °C (Step 1), 80 °C (Step 2)Room Temperature (20-25 °C)
Reaction Time 9-10 hours total4 hours
Typical Yield 70-85% (over two steps)85-95%
Primary Failure Mode Hydrolysis of 4-chloro intermediateMoisture quenching benzyne

Standard Operating Procedures (SOPs)

SOP A: Synthesis of 4-chloro-2-phenylquinazoline (Classical Step 1)
  • Charge a flame-dried, round-bottom flask with 2-phenylquinazolin-4(3H)-one (1.0 equiv) and anhydrous dichloromethane (DCM).

  • Add thionyl chloride (SOCl₂, 3.0 equiv) dropwise at room temperature.

  • Validation Check: Add 2-3 drops of anhydrous DMF. Observe immediate gas evolution, confirming the formation of the active Vilsmeier-Haack complex[1].

  • Heat the reaction mixture to 40 °C for 5–6 hours.

  • Validation Check: Monitor via TLC (MeOH/DCM, 2:98 v/v). The starting material should disappear, yielding a new, highly non-polar spot at R_f = 0.94[1].

  • Concentrate under reduced pressure to remove excess SOCl₂, yielding the crude intermediate.

SOP B: Synthesis of 4-phenoxy-2-phenylquinazoline (Classical Step 2)
  • In a separate dry flask, dissolve phenol (1.2 equiv) in anhydrous DMF.

  • Add anhydrous K₂CO₃ (2.0 equiv).

  • Validation Check: Stir at 40 °C for 30 minutes. The solution will adopt a slight yellow tint, confirming the generation of the active phenoxide nucleophile.

  • Add the crude 4-chloro-2-phenylquinazoline (1.0 equiv) from SOP A.

  • Heat to 80 °C for 4 hours.

  • Quench with ice water and extract with ethyl acetate. Wash the organic layer extensively with brine (3x) to remove DMF.

SOP C: Direct Synthesis via Aryne Chemistry (Modern Route)
  • Charge a flame-dried flask with 2-phenylquinazolin-4(3H)-one (1.0 equiv) and anhydrous Cesium Fluoride (CsF, 3.0 equiv)[2].

  • Add anhydrous acetonitrile (MeCN) to form a suspension.

  • Add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 equiv) dropwise at room temperature.

  • Validation Check: Stir at room temperature for 4 hours. The reaction remains heterogeneous, but TLC (EtOAc/Hexane) will show a smooth conversion to the product without the generation of polar hydrolysis byproducts[2].

  • Concentrate in vacuo, add water, and extract with ethyl acetate. Purify via column chromatography.

References

  • Title: An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry Source: NIH / RSC Advances URL: [Link]

  • Title: Design, Synthesis, and Biological Investigation of Quinazoline Derivatives as Multitargeting Therapeutics in Alzheimer's Disease Therapy Source: ACS Publications URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 4-(3-Bromophenoxy)-2-phenylquinazoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the severe aqueous solubility challenges associated with 4-(3-Bromophenoxy)-2-phenylquinazoline .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the severe aqueous solubility challenges associated with 4-(3-Bromophenoxy)-2-phenylquinazoline .

This compound is a classic Biopharmaceutics Classification System (BCS) Class II/IV molecule[1]. Its insolubility is driven by three distinct physicochemical factors:

  • High Crystal Lattice Energy: The rigid, planar quinazoline core promotes strong intermolecular π−π stacking, making the crystalline solid state highly stable and resistant to dissolution[2].

  • Extreme Lipophilicity: The addition of the 2-phenyl and 4-(3-bromophenoxy) moieties adds significant steric bulk and hydrophobicity, drastically increasing the partition coefficient (LogP).

  • Lack of Ionizability: While the quinazoline nitrogens can theoretically be protonated, their pKa is typically very low (< 3). Therefore, the molecule remains entirely un-ionized at physiological pH (7.4), rendering standard pH-adjustment strategies ineffective[2].

Below, you will find targeted FAQs, diagnostic workflows, and self-validating experimental protocols to overcome these barriers.

Frequently Asked Questions (FAQs)

Q1: I dissolved the compound in 100% DMSO at 10 mM, but it immediately precipitates when added to my cell culture media. Why does this happen? A1: This is caused by the "solvent-shift" effect. While DMSO effectively disrupts the crystal lattice, diluting it into an aqueous environment rapidly decreases the solvent's solubilizing capacity. The highly hydrophobic bromophenoxy and phenyl groups force the surrounding water molecules into an entropically unfavorable state. This leads to immediate supersaturation and rapid nucleation, causing the compound to crash out of solution[2].

Q2: Can I lower the buffer pH to protonate the quinazoline nitrogen and improve solubility? A2: For this specific derivative, no. While pH adjustment is a valid strategy for some ionizable compounds[2], the pKa of the quinazoline nitrogens in this highly substituted framework is extremely low. Lowering the pH enough to ionize the compound would require highly acidic conditions that are toxic to cell cultures and would denature proteins in biochemical assays.

Q3: How can I definitively verify if my compound is truly dissolved or just forming an invisible micro-suspension? A3: Visual inspection is insufficient. A micro-suspension will scatter light and interfere with optical readouts (e.g., fluorescence or absorbance assays), leading to false data[2]. To build a self-validating system, use Dynamic Light Scattering (DLS) or nephelometry to detect colloidal aggregates. Alternatively, centrifuge your final assay buffer at 10,000 x g for 10 minutes; if the concentration of the supernatant (measured via LC-MS/MS) drops compared to the initial input, you have a suspension, not a solution[2].

Diagnostic Workflow for Solubilization

Workflow A Precipitation of 4-(3-Bromophenoxy)-2-phenylquinazoline B Assess Assay Tolerance (Cells vs. Biochemical vs. In Vivo) A->B C Biochemical Assay (Tolerates low organics) B->C D Cell-Based Assay (Sensitive to surfactants/DMSO) B->D E In Vivo Dosing (Requires high concentration) B->E F Use 1% DMSO + 0.01% Triton X-100 C->F G Use 20% HP-β-CD (Inclusion Complex) D->G H 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline E->H

Diagnostic workflow for selecting the appropriate solubilization strategy based on assay requirements.

Step-by-Step Troubleshooting Protocols

Protocol A: The Step-Down Co-Solvent/Surfactant Method (For In Vivo / Robust Assays)

Purpose: To create a thermodynamically stable micellar solution capable of achieving high concentrations (up to 2-3 mg/mL)[3]. Causality: We use a sequential polarity gradient. DMSO breaks the crystal lattice; PEG-300 bridges the polarity gap; Tween-80 forms micelles to encapsulate the hydrophobic 3-bromophenoxy moiety before water is introduced.

  • Primary Dissolution: Accurately weigh 4-(3-Bromophenoxy)-2-phenylquinazoline and dissolve it in 100% DMSO to create a 10% (v/v) fraction of your final volume. Vortex until optically clear.

  • Polymer Addition: Add PEG-300 to achieve a 40% (v/v) final concentration. Vortex vigorously for 2 minutes.

  • Surfactant Integration: Add 5% (v/v) Tween-80. Sonicate the mixture in a water bath at 37°C for 5 minutes to ensure homogenous distribution of the surfactant.

  • Aqueous Quench: Slowly add 45% (v/v) warm saline (0.9% NaCl) dropwise while continuously vortexing.

  • Self-Validation: Measure the absorbance of the final solution at 600 nm. An OD600​>0.05 indicates the presence of colloidal aggregation, meaning the compound has crashed out.

Protocol B: Cyclodextrin Inclusion Complexation (For Cell-Based Assays)

Purpose: To shield the hydrophobic bulk of the molecule without using high concentrations of organic solvents or detergents, which cause cell lysis[2]. Causality: 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophilic exterior and a lipophilic internal cavity. The thermodynamic driving force pushes the hydrophobic phenyl and bromophenoxy rings into the cavity, shielding them from water[2].

  • Preparation: Prepare a 20% (w/v) solution of HP- β -CD in sterile PBS (pH 7.4).

  • Complexation: Add the solid compound directly to the HP- β -CD solution (aiming for a 1 mg/mL theoretical concentration). Do not use DMSO, as it will compete with the drug for the cyclodextrin cavity.

  • Equilibration: Shake the suspension on an orbital shaker at 37°C for 48 hours. Note: Inclusion complexation is an entropically driven process that requires extended time to reach thermodynamic equilibrium.

  • Separation & Validation: Centrifuge the sample at 15,000 x g for 15 minutes to pellet any uncomplexed drug. Filter the supernatant through a 0.22 µm PVDF syringe filter. Quantify the exact dissolved concentration using HPLC-UV[2].

Mechanistic Pathways of Solubilization

Mechanism A Crystalline Quinazoline Core B Tween-80 (Micellization) A->B C HP-β-CD (Complexation) A->C D Hydrophobic Core Encapsulation B->D E Guest-Host Cavity Shielding C->E F Thermodynamically Stable Aqueous Solution D->F E->F

Mechanistic pathways of solubilization via micellization and cyclodextrin inclusion complexation.

Quantitative Data: Formulation Efficacy Comparison

The following table summarizes the expected impact of various formulation strategies on highly lipophilic quinazoline derivatives, based on established pharmaceutical benchmarks[1][3][4].

Formulation StrategyExcipients UsedMechanism of SolubilizationExpected Solubility Enhancement (Fold)*Primary Assay Suitability
Unformulated (Control) PBS (pH 7.4)None1x (Baseline, typically < 1 µg/mL)None
Direct Solvent Shift 1% DMSO in PBSLattice disruption2x - 5xCell-free Biochemical Assays
Solid Dispersion Poloxamer 407 (Melt-fusion)Amorphization / Wettability50x - 150xOral Formulation / PK Studies
Inclusion Complex 20% HP- β -CD in PBSGuest-Host Cavity shielding100x - 300xCell-based Assays
Micellar Co-solvent 10% DMSO, 40% PEG300, 5% Tween-80Hydrophobic encapsulation500x - 1000xIn Vivo IV/IP Dosing

*Fold-enhancement is relative to the baseline thermodynamic solubility of the unformulated crystalline solid in neutral aqueous buffer.

References

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). PMC (National Institutes of Health).[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Phenylquinazoline Bioavailability

Overview The 2-phenylquinazoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-infectives, and anti-inflammatory agents. However, a perva...

Author: BenchChem Technical Support Team. Date: March 2026

Overview The 2-phenylquinazoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-infectives, and anti-inflammatory agents. However, a pervasive bottleneck in their clinical translation is poor oral bioavailability. This is primarily driven by the planar, highly aromatic nature of the quinazoline core, which promotes strong π−π stacking and high crystal lattice energy. Consequently, these compounds often exhibit high lipophilicity (LogP) and poor aqueous solubility, placing them in Biopharmaceutics Classification System (BCS) Class II or IV.

This technical support guide provides actionable troubleshooting workflows, experimental protocols, and structural optimization strategies to overcome these pharmacokinetic liabilities.

Diagnostic Workflow: Identifying the Root Cause

Before implementing a formulation or structural change, it is critical to diagnose the specific pharmacokinetic barrier. The following decision tree outlines the standard diagnostic workflow for 2-phenylquinazolines.

Bioavailability_Workflow Start In Vivo Bioavailability < 20% Solubility Assess Thermodynamic Solubility (pH 1.2 - 7.4) Start->Solubility Permeability Assess Caco-2 Permeability & Efflux Start->Permeability Metabolism Assess Microsomal Stability (HLM/RLM) Start->Metabolism LowSol BCS Class II/IV: Dissolution Limited Solubility->LowSol < 10 µg/mL HighEfflux P-gp Substrate: Permeability Limited Permeability->HighEfflux Efflux Ratio > 2 HighClearance High Hepatic Clearance: Metabolism Limited Metabolism->HighClearance T1/2 < 30 min Action1 Amorphous Solid Dispersion or Nanosuspension LowSol->Action1 Action2 Prodrugs or Excipient Inhibitors HighEfflux->Action2 Action3 Block Metabolic Soft Spots (e.g., Deuteration) HighClearance->Action3

Diagnostic workflow for identifying and resolving 2-phenylquinazoline bioavailability bottlenecks.

Troubleshooting Guide & FAQs

Section 1: Overcoming Poor Aqueous Solubility

Q1: My 2-phenylquinazoline derivative shows excellent in vitro target inhibition but <5% oral bioavailability in rodents. Where should I start? A1: Begin by determining if the issue is dissolution-rate limited. 2-phenylquinazolines often suffer from poor thermodynamic solubility due to their planar structure and high melting points. Perform a kinetic and thermodynamic solubility assay across a physiological pH range. If solubility is low, formulation strategies like Amorphous Solid Dispersions (ASDs)[1] or Self-Microemulsifying Drug Delivery Systems (SMEDDS) are required to bypass the high crystal lattice energy and improve the dissolution rate in gastrointestinal fluids.

Q2: I attempted to formulate my compound in a lipid matrix (nanostructured lipid carriers), but the drug partitioned into the aqueous phase during homogenization. How can I fix this? A2: This indicates poor lipid solubility of your specific derivative. The drug must be sufficiently soluble in the molten lipid core during formulation. You must screen different lipid excipients to find one with a higher solubilizing capacity for the 2-phenylquinazoline core. Alternatively, optimizing the homogenization speed and cooling rate can help trap the drug more efficiently within the solidifying lipid matrix before it partitions out.

Section 2: Addressing Permeability and First-Pass Metabolism

Q3: My compound is highly soluble after salt formation, but in vivo exposure remains low. What is the next logical step? A3: If solubility is resolved, the low exposure is likely due to either extensive first-pass metabolism or active efflux. Quinazoline derivatives are frequently substrates for P-glycoprotein (P-gp) efflux transporters in the intestinal wall. Conduct a Caco-2 permeability assay. If the efflux ratio ( Papp​B−A/Papp​A−B ) is >2, your compound is being actively pumped back into the gut lumen, drastically reducing net absorption.

Q4: How can I chemically modify the 2-phenylquinazoline core to improve its pharmacokinetic profile without losing potency? A4: Ligand-based optimization is highly effective. Introducing ionizable or polar groups (e.g., N-methylpiperazine or morpholine) at the 6- or 7-position of the quinazoline ring can dramatically increase aqueous solubility. For example, adding an ionizable N-methylpiperazine group[2] has been shown to increase quinazoline solubility up to 520 μM. Additionally, disrupting the planarity of the 2-phenyl ring by introducing ortho-substituents (steric hindrance) can lower the melting point and improve solubility by reducing crystal packing forces.

Standardized Experimental Protocols

Protocol 1: Preparation of 2-Phenylquinazoline Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Causality: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix eliminates the energy barrier required to break the crystal lattice, thereby enhancing wettability and kinetic solubility.

Materials:

  • 2-phenylquinazoline derivative (API)

  • Hydrophilic carrier polymer (e.g., PVP K30, HPMC-AS, or Soluplus®)

  • Volatile organic solvent (e.g., Methanol/Dichloromethane 1:1 v/v)

  • Rotary evaporator & Vacuum desiccator

Step-by-Step Methodology:

  • Ratio Optimization: Accurately weigh the API and the polymer carrier in a 1:3 and 1:5 (w/w) ratio to determine the optimal drug loading that prevents recrystallization.

  • Dissolution: Dissolve both components completely in the volatile organic solvent mixture within a round-bottom flask. Use ultrasonication for 10 minutes to ensure a clear, homogeneous solution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C with a rotation speed of 100 rpm until a thin, dry film forms on the flask wall.

  • Secondary Drying: Transfer the flask to a vacuum desiccator for 24 hours at room temperature to remove any residual solvent traces.

  • Milling and Sieving: Scrape the solid dispersion from the flask, gently pulverize it using a mortar and pestle, and pass it through a 60-mesh sieve to ensure uniform particle size.

  • Validation: Confirm the amorphous state of the dispersion using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The absence of sharp diffraction peaks and melting endotherms validates a successful ASD.

Protocol 2: Caco-2 Permeability and Efflux Assessment

Causality: This assay mimics the human intestinal epithelium to evaluate passive diffusion and active transport (efflux), identifying if P-gp liability is the root cause of poor bioavailability.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days to allow differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER). Only use wells with a TEER > 250 Ω·cm².

  • Dosing Solutions: Prepare the 2-phenylquinazoline compound at 10 µM in HBSS buffer (pH 7.4) containing 1% DMSO.

  • Transport Assay (A-to-B and B-to-A):

    • Apical to Basolateral (A-B): Add 0.5 mL dosing solution to the apical chamber and 1.5 mL blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B-A): Add 1.5 mL dosing solution to the basolateral chamber and 0.5 mL blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Withdraw 50 µL samples from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with equal volumes of fresh buffer.

  • Quantification & Analysis: Quantify the compound using LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER > 2.0 indicates significant efflux transporter liability.

Quantitative Data Summary: Impact of Optimization Strategies

The following table summarizes the typical quantitative improvements observed when applying formulation and chemical optimization strategies to poorly bioavailable quinazoline derivatives.

Optimization StrategyMechanism of ActionFold Increase in Aqueous SolubilityImpact on Cmax​ (In Vivo)Impact on Oral Bioavailability (F%)
Micronization / Nanosizing Increases surface area-to-volume ratio, enhancing dissolution rate.1.5x - 3x (Kinetic)+ 40% to 80%Increases from ~5% to 15-20%
Amorphous Solid Dispersion Bypasses crystal lattice energy; improves wettability.10x - 50x (Apparent)+ 200% to 400%Increases from ~5% to 35-50%
Lipid-Based Formulation (SMEDDS) Maintains drug in solubilized state in GI tract; enhances lymphatic transport.N/A (Maintained in lipid phase)+ 150% to 300%Increases from ~5% to 30-45%
Chemical: N-methylpiperazine addition Introduces an ionizable group at physiological pH (lowers LogD).> 100x (Thermodynamic)+ 500%Can achieve > 60% F
Chemical: Ortho-substitution on phenyl ring Disrupts molecular planarity; lowers melting point and crystal packing.5x - 20x (Thermodynamic)+ 100% to 200%Can achieve > 40% F

References

  • BenchChem Technical Support Team. "Enhancing the Bioavailability of Quinazoline-4,7-diol Derivatives." BenchChem.
  • BenchChem Technical Support Team. "Enhancing Oral Bioavailability of Quinazoline-Based Compounds." BenchChem.
  • BenchChem Technical Support Team. "Enhancing the Bioavailability of Quinazoline Derivatives." BenchChem.
  • ACS Medicinal Chemistry Letters. "Optimization of Quinazolines for Inhibition of Trypanosoma brucei Proliferation." ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-(3-Bromophenoxy)-2-phenylquinazoline and Other Kinase Inhibitors: A Guide for Drug Discovery Professionals

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its versatile structure has given rise to a multitude of potent and selective kinase...

Author: BenchChem Technical Support Team. Date: March 2026

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its versatile structure has given rise to a multitude of potent and selective kinase inhibitors, several of which have achieved clinical success. This guide provides a comprehensive comparative analysis of a novel quinazoline derivative, 4-(3-Bromophenoxy)-2-phenylquinazoline, with established kinase inhibitors. While direct experimental data for this specific compound is not yet publicly available, this analysis is built upon established structure-activity relationships (SAR) for the 4-anilino and 4-phenoxyquinazoline classes of inhibitors, offering a predictive framework for its potential biological activity and a methodological guide for its evaluation.

The Quinazoline Scaffold: A Privileged Structure for Kinase Inhibition

The 4-anilinoquinazoline moiety is a well-established pharmacophore for inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The nitrogen atom at position 1 (N1) of the quinazoline ring and the N-H group of the aniline moiety are critical for binding to the ATP-binding pocket of the EGFR kinase domain. Modifications at the 6- and 7-positions of the quinazoline core have been extensively explored to enhance potency and selectivity. The replacement of the aniline linkage with a phenoxy group, as in our topic compound, has also been investigated, with some 4-phenoxyquinazolines showing potent inhibitory activity against receptor tyrosine kinases like EGFR and c-Met.[1]

Based on these established SAR principles, it is hypothesized that 4-(3-Bromophenoxy)-2-phenylquinazoline is a competitive inhibitor of one or more receptor tyrosine kinases. The 2-phenyl substitution and the 3-bromophenoxy group at the 4-position will dictate its specific target profile and potency. For this comparative analysis, we will evaluate it against three clinically approved quinazoline-based kinase inhibitors:

  • Gefitinib (Iressa®): A selective inhibitor of EGFR.[2][3][4][5]

  • Lapatinib (Tykerb®): A dual inhibitor of EGFR and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[6][7][8][9][10]

  • Vandetanib (Caprelsa®): A multi-kinase inhibitor targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), EGFR, and RET.[11][12][13][14][15]

Putative Mechanism of Action and Targeted Signaling Pathways

Like other quinazoline-based tyrosine kinase inhibitors, 4-(3-Bromophenoxy)-2-phenylquinazoline is predicted to act as an ATP-competitive inhibitor at the kinase domain of its target receptor(s). By occupying the ATP-binding site, it would block the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.[5][9]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) ADP ADP RTK->ADP Phosphorylation Substrate Substrate RTK->Substrate ATP ATP ATP->RTK Binds to active site Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylated by RTK Signaling_Cascade Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Phospho_Substrate->Signaling_Cascade Cell_Response Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Cell_Response Inhibitor 4-(3-Bromophenoxy)- 2-phenylquinazoline Inhibitor->RTK Competitively Inhibits Xenograft_Workflow Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (e.g., Oral Gavage) Randomization->Treatment Measurement Tumor Volume & Body Weight Measurement Treatment->Measurement Repeated Cycles Measurement->Treatment Endpoint Endpoint Analysis (e.g., Tumor Excision) Measurement->Endpoint

Caption: A typical workflow for an in vivo xenograft study.

Experimental Protocol: Human Tumor Xenograft Model

  • Cell Implantation:

    • Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., Matrigel).

    • Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization:

    • Monitor the mice regularly for tumor formation.

    • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, 4-(3-Bromophenoxy)-2-phenylquinazoline, and a positive control like Gefitinib).

  • Drug Administration:

    • Administer the test compounds and vehicle control to the respective groups according to a predetermined schedule and route (e.g., daily oral gavage).

  • Efficacy Monitoring:

    • Measure tumor volume using calipers and monitor the body weight of the mice regularly (e.g., twice weekly).

    • Continue treatment for a specified duration or until the tumors in the control group reach a predetermined endpoint.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumor weight can be measured, and tumor tissue can be collected for further analysis (e.g., pharmacodynamic marker analysis by immunohistochemistry or Western blotting).

Conclusion and Future Directions

While the precise biological activity of 4-(3-Bromophenoxy)-2-phenylquinazoline remains to be experimentally determined, this comparative analysis provides a robust framework for its evaluation. Based on the well-established pharmacology of the quinazoline scaffold, this compound holds promise as a novel kinase inhibitor. Its unique substitution pattern may confer a distinct target profile and pharmacological properties compared to existing inhibitors.

The experimental protocols detailed in this guide provide a clear roadmap for researchers to elucidate the in vitro, cellular, and in vivo efficacy of 4-(3-Bromophenoxy)-2-phenylquinazoline. The results of these studies will be crucial in determining its potential as a next-generation targeted therapy for cancer.

References

  • Pazdur, R. (2016, March 15). Iressa (Gefitinib), Oral Tyrosine Kinase Inhibitor, Approved for First-Line Therapy for Patients with Metastatic NSCLC and EGFR Mutation. American Health & Drug Benefits. [Link]

  • Ciardiello, F. (2004, June 15). The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research. [Link]

  • Kim, E. S., & Lee, J. J. (2013). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Journal of Cancer Prevention. [Link]

  • Iressa (Gefitinib): Side Effects, Uses, Dosage, Interactions, Warnings. (2021, May 15). RxList. [Link]

  • TYKERB™. (n.d.). GlaxoSmithKline. [Link]

  • Vandetanib (Caprelsa®). (2024, April 4). OncoLink. [Link]

  • Tykerb (Lapatinib): A Breakthrough Treatment for HER2-Positive Breast Cancer. (n.d.). QuickRx. [Link]

  • TYKERB™ (Lapatinib Ditosylate) 250 mg film coated tablets. (n.d.). Novartis. [Link]

  • In Vivo Efficacy Evaluation for Cancer Therapy. (n.d.). Alfa Cytology. [Link]

  • Johnston, S. R. D. (2009). Lapatinib - Overview and Current Role in Metastatic Breast Cancer. European Oncology & Haematology. [Link]

  • Lapatinib (Tykerb): What to Expect, Side Effects, and More. (2025, December 23). Breastcancer.org. [Link]

  • Caprelsa, INN, vandetanib. (n.d.). European Medicines Agency. [Link]

  • In Vivo Oncology Models for Drug Discovery. (2023, April 7). Eurofins Discovery. [Link]

  • Efficacy | CAPRELSA.com. (n.d.). AstraZeneca. [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

  • Xenograft tumor model. (n.d.). SMC Laboratories Inc. [Link]

  • Cell Viability Assay (MTT Assay) Protocol. (2023, October 20). protocols.io. [Link]

  • An, Z. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research. [Link]

  • Pop, O., & Crisan, L. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences. [Link]

  • CAPRELSA (vandetanib) RATIONALE FOR INCLUSION IN PA PROGRAM. (n.d.). FEP. [Link]

  • Al-Rashood, S. T., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules. [Link]

  • Antonelli, A., et al. (2015). Selective use of vandetanib in the treatment of thyroid cancer. Drug Design, Development and Therapy. [Link]

  • Ghorab, M. M., et al. (2024). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. RSC Advances. [Link]

  • Kinase assays. (2020, September 1). BMG LABTECH. [Link]

  • Zhang, H., et al. (2017). Discovery and optimization of novel 4-phenoxy-6,7-disubstituted quinolines possessing semicarbazones as c-Met kinase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • In vitro kinase assay. (2024, May 31). protocols.io. [Link]

  • Abdel-Ghani, N. T., & El-Sayed, W. M. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. [Link]

  • El-Sayed, W. M., & Abdel-Ghani, N. T. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules. [Link]

Sources

Comparative

Head-to-Head Comparison: Quinoline vs. Quinazoline Derivatives in Drug Development

As a Senior Application Scientist, evaluating heterocyclic scaffolds requires moving beyond basic structural recognition to understanding the profound physicochemical causality that drives target engagement. Among the mo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating heterocyclic scaffolds requires moving beyond basic structural recognition to understanding the profound physicochemical causality that drives target engagement. Among the most privileged structures in medicinal chemistry are the quinoline and quinazoline scaffolds. While they differ by only a single nitrogen atom, this subtle substitution radically alters their hydrogen-bonding profiles, lipophilicity, and ultimately, their pharmacological destinies[1].

This guide provides an objective, data-driven comparison of these two derivatives, detailing their mechanistic divergence, quantitative performance, and the self-validating experimental protocols required to evaluate them.

Structural & Physicochemical Causality: The Nitrogen Dichotomy

Both quinoline and quinazoline are bicyclic aromatic heterocycles consisting of a benzene ring fused to a nitrogen-containing ring.

  • Quinazoline (Benzene fused to Pyrimidine): The Precision Scalpel The presence of two nitrogen atoms (N1 and N3) in the quinazoline core makes it the undisputed king of kinase inhibition, particularly for the Epidermal Growth Factor Receptor (EGFR)[2]. The Causality: The N1 atom acts as an essential hydrogen-bond acceptor, interacting directly with the backbone NH of Met793 in the hinge region of the EGFR kinase domain[3]. Meanwhile, the N3 atom modulates the overall basicity of the scaffold and interacts with structured water networks in the solvent-exposed region, drastically increasing binding enthalpy[2].

  • Quinoline (Benzene fused to Pyridine): The Broad-Spectrum Intercalator Lacking the N3 atom, the quinoline scaffold is more lipophilic and maintains a highly planar, electron-rich aromatic system[1]. The Causality: This enhanced planarity and lipophilicity make quinoline ideal for DNA intercalation (e.g., Topoisomerase I inhibition) and for stacking interactions within the heme-binding pocket of Plasmodium falciparum[4]. Furthermore, recent structure-activity relationship (SAR) studies have demonstrated that switching a quinazoline core to a 3-cyano-quinoline core can yield highly potent ENPP1 inhibitors for cancer immunotherapy, as the quinoline core provides optimal hydrophobic packing[5].

Head-to-Head Quantitative Performance

The following table summarizes the half-maximal inhibitory concentrations ( IC50​ ) of representative quinoline and quinazoline derivatives against their primary biological targets, collated from recent pharmacological evaluations.

ScaffoldRepresentative CompoundPrimary Target IC50​ ValuePrimary Therapeutic Area
Quinazoline Gefitinib / ErlotinibEGFR (Wild-Type)~1.0 - 10 nMNon-Small Cell Lung Cancer[2]
Quinazoline Compound 1g (Dual TKI)EGFR / VEGFR-21.0 nM / 14 nMColorectal & Lung Cancer[6]
Quinoline Camptothecin AnalogsTopoisomerase I~60 - 100 nMOvarian & Cervical Cancer[4]
Quinoline ChloroquineHeme Polymerase~14 - 20 nMMalaria (P. falciparum)[7]
Quinoline Compound 15 (Novel)ENPP16.22 nMCancer Immunotherapy[5]

Self-Validating Experimental Protocols

To ensure scientific integrity, any assay evaluating these derivatives must be a self-validating system . This means the protocol must include internal controls that prove the assay functioned correctly, regardless of whether the experimental compound succeeds or fails.

Protocol A: Cell-Free Kinase Inhibition Assay (Targeting Quinazolines)

This protocol evaluates the ATP-competitive binding of quinazoline derivatives to the EGFR kinase domain.

  • Compound Preparation & Vehicle Control:

    • Action: Dissolve the quinazoline derivative in 100% DMSO to create a 10 mM stock, then perform serial dilutions.

    • Self-Validation: Always run a DMSO-only vehicle control . This establishes the uninhibited baseline (0% inhibition) and proves that the solvent itself is not denaturing the kinase.

  • Kinase Reaction Assembly:

    • Action: In a 384-well plate, combine recombinant EGFR kinase, the test compound, an optimized peptide substrate, and ultra-pure ATP.

    • Self-Validation: Include Staurosporine (a potent, pan-kinase inhibitor) as a positive control. If Staurosporine fails to inhibit the reaction, the recombinant kinase is inactive, and the plate must be discarded.

  • ADP-Glo Luminescent Detection:

    • Action: Add the ADP-Glo reagent to deplete unreacted ATP, followed by the Kinase Detection Reagent to convert ADP back to ATP, generating a luciferase-driven luminescent signal.

    • Self-Validation: Run an ATP/ADP standard curve on the same plate. This proves the luminescent readout is within the linear dynamic range and accurately correlates to kinase activity.

Protocol B: Phenotypic Target Engagement Assay (Targeting Quinolines)

This protocol evaluates the cellular efficacy of quinoline-based ENPP1 inhibitors or topoisomerase inhibitors.

  • Isogenic Cell Line Plating:

    • Action: Plate target cancer cells (e.g., MDA-MB-231) at 2,000 cells/well[5].

    • Self-Validation: Utilize an isogenic counter-screen (e.g., a cell line engineered to lack the target enzyme). If the quinoline derivative kills both cell lines equally, the compound is exhibiting general cytotoxicity, not target-specific engagement.

  • Incubation & Viability Readout:

    • Action: Incubate cells with the compound for 72 hours. Add CellTiter-Glo reagent to lyse cells and measure intracellular ATP as a proxy for viable cells.

Mechanistic & Workflow Visualizations

EGFR_Pathway Ligand EGF Ligand Receptor EGFR Kinase Domain Ligand->Receptor Activation Downstream1 PI3K/AKT Survival Receptor->Downstream1 Phosphorylation Downstream2 MAPK Proliferation Receptor->Downstream2 Phosphorylation Quinazoline Quinazoline Derivative (e.g., Erlotinib) Quinazoline->Receptor Strong H-Bond (N1 to Met793) Quinoline Quinoline Derivative (e.g., Lenvatinib) Quinoline->Receptor Multi-Kinase / VEGFR Affinity

Fig 1: Mechanistic divergence of Quinazoline and Quinoline scaffolds in kinase signaling pathways.

Assay_Workflow Prep 1. Compound Prep (DMSO Vehicle Control) Kinase 2. in vitro Kinase Assay (Staurosporine Control) Prep->Kinase Readout 3. ADP-Glo Detection (ATP Standard Curve) Kinase->Readout Cell 4. Isogenic Cell Assay (WT vs Mutant EGFR) Readout->Cell

Fig 2: Self-validating experimental workflow for evaluating heterocyclic kinase inhibitors.

References

  • [7] Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Source: PMC / RSC Advances. 7

  • [6] Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. Source: Global Research Online. 6

  • [2] Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Source: Oriental Journal of Chemistry. 2

  • [3] Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Source: MDPI. 3

  • [4] A Review on Synthesis of Quinoline Analogs as Antimalarial, Antibacterial and Anticancer agents. Source: SciSpace. 4

  • [1] A Comparative Analysis of Quinoline and Quinazoline Scaffolds in Anticancer Drug Development. Source: Benchchem. 1

  • [5] Design, Synthesis, and Pharmacological Evaluation of Quinazoline and Quinoline Derivatives as Potent ENPP1 Inhibitors for Cancer Immunotherapy. Source: ACS Publications / Journal of Medicinal Chemistry. 5

Sources

Validation

Structure-activity relationship of substituted 4-phenoxyquinazolines

Beyond 4-Anilinoquinazolines: A Comparative Guide to the Structure-Activity Relationship of Substituted 4-Phenoxyquinazolines Introduction In the landscape of targeted oncology, 4-anilinoquinazolines (such as Gefitinib a...

Author: BenchChem Technical Support Team. Date: March 2026

Beyond 4-Anilinoquinazolines: A Comparative Guide to the Structure-Activity Relationship of Substituted 4-Phenoxyquinazolines

Introduction

In the landscape of targeted oncology, 4-anilinoquinazolines (such as Gefitinib and Erlotinib) have long served as the gold standard for inhibiting the Epidermal Growth Factor Receptor (EGFR) in Non-Small Cell Lung Cancer (NSCLC). However, as a Senior Application Scientist evaluating next-generation therapeutics, I frequently encounter the clinical wall of acquired resistance. This resistance is predominantly driven by the EGFR T790M "gatekeeper" mutation and the compensatory amplification of the hepatocyte growth factor receptor (c-Met).

To circumvent these resistance mechanisms, structural optimization has led to the development of substituted 4-phenoxyquinazolines . By replacing the traditional nitrogen (anilino) linker with an oxygen (phenoxy) linker, researchers have successfully engineered dual EGFR/c-Met inhibitors. This guide objectively compares the structure-activity relationship (SAR) of 4-phenoxyquinazolines against traditional alternatives, supported by mechanistic insights and validated experimental protocols.

Mechanistic Causality: Why the Phenoxy Linker?

The transition from an anilino to a phenoxy linkage is not merely a substitution of atoms; it is a fundamental alteration of the molecule's three-dimensional conformation and electronic profile.

  • Hinge Region Anchoring: Like their anilino counterparts, the N1 and N3 atoms of the quinazoline core remain essential for anchoring the molecule to the ATP-binding pocket via hydrogen bonds with the Met793 residue in the EGFR kinase domain.

  • Dihedral Angle and Flexibility: The traditional 4-anilino (NH) group acts as a rigid hydrogen bond donor. Replacing it with an oxygen atom removes this donor capacity and alters the dihedral angle between the quinazoline core and the pendant phenyl ring. This increased flexibility allows the 4-phenoxy moiety to access deeper hydrophobic pockets, enabling it to bind effectively to the c-Met kinase domain—a feat traditional EGFR inhibitors cannot achieve.

  • Phenoxy Ring Substitutions: Halogenation (e.g., fluorine or chlorine) at the ortho or meta positions of the phenoxy ring enhances metabolic stability and optimizes lipophilic contacts within the binding cleft, significantly boosting dual-kinase affinity.

SAR_Pathway DualInhibitor 4-Phenoxyquinazoline (Dual Inhibitor) EGFR EGFR (WT / T790M) Kinase Domain DualInhibitor->EGFR Blocks ATP Binding cMet c-Met Receptor Tyrosine Kinase DualInhibitor->cMet Blocks ATP Binding PI3K PI3K / AKT Pathway EGFR->PI3K MAPK RAS / MAPK Pathway EGFR->MAPK cMet->PI3K cMet->MAPK Resistance Overcomes TKI Resistance (c-Met Amplification) cMet->Resistance Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Figure 1: Dual inhibition of EGFR and c-Met signaling pathways by 4-phenoxyquinazolines.

Comparative Performance Data

To objectively evaluate the performance of 4-phenoxyquinazolines, we must compare their inhibitory profiles against established single-target inhibitors. Recent studies on novel 4-phenoxyquinazoline derivatives (such as Derivative 6 / H-22) demonstrate their capacity to maintain nanomolar potency across multiple kinase targets ([1];[2]).

Inhibitor ClassRepresentative CompoundTarget ProfileEGFR (WT) IC₅₀ (nM)EGFR (T790M) IC₅₀ (nM)c-Met IC₅₀ (nM)
4-Anilinoquinazoline GefitinibEGFR Selective~2.0> 1000> 10,000
Aminopyridine Crizotinibc-Met/ALK Selective> 10,000> 10,000~10.0
4-Phenoxyquinazoline Derivative 6 (H-22)Dual EGFR/c-Met64.8305.4137.4

Data summarized from recent structural optimization studies evaluating dual EGFR/c-Met suppressors in NSCLC models.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological validation of 4-phenoxyquinazolines. Each workflow is designed as a self-validating system.

Protocol 1: Synthesis of the 4-Phenoxyquinazoline Core via SNAr

Rationale: Nucleophilic aromatic substitution (SNAr) is the most efficient method for installing the phenoxy linkage. The electron-withdrawing nature of the quinazoline ring makes the 4-chloro position highly electrophilic and susceptible to attack by phenoxide ions[3].

  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of 4-chloro-6,7-dimethoxyquinazoline and 1.2 equivalents of the target substituted phenol in anhydrous dimethylformamide (DMF).

  • Activation: Add 2.0 equivalents of anhydrous potassium carbonate (K₂CO₃). Causality: The base deprotonates the phenol to generate a highly nucleophilic phenoxide ion, which is necessary to drive the SNAr reaction.

  • Reaction: Heat the mixture to 80°C under a continuous nitrogen atmosphere for 4–6 hours.

  • Self-Validation Step: Monitor the reaction progress via Thin-Layer Chromatography (TLC) or LC-MS. The reaction is deemed complete only when the peak corresponding to the 4-chloro starting material is entirely consumed, ensuring maximum yield and preventing mixed-product contamination.

  • Isolation: Quench the reaction by pouring it into ice-cold distilled water. Filter the resulting precipitate, wash with water, and purify via flash column chromatography (typically using a dichloromethane/methanol gradient) to obtain the pure 4-phenoxyquinazoline derivative.

Protocol 2: In Vitro Dual Kinase Assay (TR-FRET)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a homogeneous, high-signal-to-noise platform to quantify kinase inhibition. The time-resolved nature of the assay eliminates background auto-fluorescence, ensuring trustworthy IC₅₀ calculations.

  • Assay Setup: In a 384-well low-volume plate, prepare a 10-point serial dilution of the 4-phenoxyquinazoline compound in kinase assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Enzyme Incubation: Add recombinant EGFR (WT or T790M) or c-Met kinase enzyme to the respective wells. Incubate for 15 minutes at room temperature. Causality: This pre-incubation allows the inhibitor to reach binding equilibrium within the ATP pocket before the substrate is introduced.

  • Reaction Initiation: Add a master mix containing ATP (at the specific Kₘ concentration for each kinase) and a biotinylated tyrosine kinase peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection & Validation: Stop the reaction by adding EDTA (to chelate Mg²⁺ and halt kinase activity) alongside the TR-FRET detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC).

  • Data Analysis: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615 nm). Plot the ratios against the log of the inhibitor concentration and apply a 4-parameter logistic curve fit to determine the IC₅₀. A goodness-of-fit (R² > 0.95) serves as the internal validation for the assay's reliability.

References

  • Zhang, H., Gan, W., Fan, D., et al. "Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity." Bioorganic Chemistry, 2024. URL:[Link]

  • Abdel-Mohsen, H. T., Anwar, M. M., Ahmed, N. S., et al. "Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present)." Molecules, 2024. URL:[Link]

Sources

Comparative

A Comprehensive Guide to the Biological Efficacy of 2-Phenylquinazoline Isomers and Derivatives

As a privileged scaffold in medicinal chemistry, the quinazoline ring system—specifically the 2-phenylquinazoline and its structural isomers—offers a versatile platform for drug discovery. Minor structural modifications,...

Author: BenchChem Technical Support Team. Date: March 2026

As a privileged scaffold in medicinal chemistry, the quinazoline ring system—specifically the 2-phenylquinazoline and its structural isomers—offers a versatile platform for drug discovery. Minor structural modifications, such as shifting from a 2-phenylquinazolin-4(3H)-one to a 2-phenylquinazoline-4-amine, or altering the substitution pattern at the C-3, C-6, or C-8 positions, profoundly dictate the molecule's pharmacokinetic profile and target binding affinity.

This guide provides an objective, data-driven comparison of different 2-phenylquinazoline isomers, detailing their structure-activity relationships (SAR) and benchmarking their efficacy against established clinical standards.

Structural Isomerism and Target Specificity

The biological efficacy of 2-phenylquinazoline derivatives is highly stereosensitive. The ambivalent nature of the quinazoline reaction centers (N-1, C-2, N-3, C-4) allows for the synthesis of diverse isomers, each exhibiting distinct pharmacological properties [1].

  • Analgesic and Anti-inflammatory Activity: Substitutions at the N-3 position of 2-phenylquinazolin-4(3H)-ones significantly alter cyclooxygenase interaction. SAR studies demonstrate that diethyl substitution at C-3 yields optimal steric bulk, achieving a 58% analgesic activity at 20 mg/kg, which outperforms the reference standard diclofenac sodium (53%) [2]. Conversely, aromatic and alicyclic amine substitutions decrease this activity due to excessive steric hindrance.

  • Oncology and Cytotoxicity: Certain 2-phenylquinazolin-4(3H)-one isomers (e.g., compound 6c) exhibit potent cytotoxicity against human tumor cell lines. In HeLa cells, these derivatives induce apoptotic cell death via targeted G0/G1 phase cell cycle arrest, demonstrating higher inhibitory activity than the clinical standard Adriamycin [3].

  • Neuroprotection (Alzheimer's Disease): 4-N-substituted-2-phenylquinazoline derivatives have been engineered as multi-target directed ligands (MTDLs). Specific isomers (VAV-8 and VAV-19) act as dual inhibitors of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B), while simultaneously blocking Aβ42 aggregation, offering a comprehensive approach to cognitive recovery [4].

MOA Ligand 4-N-substituted 2-Phenylquinazoline AChE AChE Inhibition Ligand->AChE Active Site Binding MAOB MAO-B Inhibition Ligand->MAOB Allosteric Modulation ABeta Aβ42 Aggregation Blockade Ligand->ABeta Steric Hindrance Neuro Neuroprotection & Cognitive Recovery AChE->Neuro MAOB->Neuro ABeta->Neuro

Multi-target directed mechanism of 2-phenylquinazoline derivatives in Alzheimer's disease.

Comparative Efficacy Data

To objectively evaluate the therapeutic potential of these isomers, quantitative data from recent pharmacological screenings are summarized below. The inclusion of reference standards ensures that the efficacy metrics are grounded in clinical reality.

Derivative ClassTarget / IndicationKey Structural ModificationEfficacy MetricReference Standard
2-Phenylquinazolin-4(3H)-ones Inflammation / PainDiethyl substitution at C-358% analgesic activity (2h, 20 mg/kg)Diclofenac (53%)
2-Phenylquinazolin-4(3H)-ones Oncology (HeLa cells)Compound 6c (Specific C-6/C-8 subs)Potent G0/G1 cell cycle arrestAdriamycin
4-N-substituted-2-phenylquinazolines Alzheimer's DiseaseVAV-8 / VAV-19Dual AChE/MAO-B inhibition, Aβ42 blockadeScopolamine (in vivo)
2-Phenylquinazoline-4-amines Oxidative Stress6-phenyl-8H-benzo[g]quinazolino...NQO1 induction (Keap1-Nrf2 pathway)N/A
Quinazoline-Schiff base conjugates PDE4B Inhibition2,3,4-trihydroxy moiety89% inhibition at 10 μMRolipram

Self-Validating Experimental Protocols

A robust drug discovery pipeline requires self-validating protocols. The following methodologies detail the critical steps for synthesizing and evaluating 2-phenylquinazoline isomers, emphasizing the causality behind each experimental choice to prevent false positives and ensure isomeric purity.

Protocol A: Regioselective Synthesis and Structural Validation

When synthesizing quinazolines, the ambivalent nature of the anion can lead to a mixture of N-alkylated and O-alkylated isomers. Controlling the reaction conditions is critical for regioselectivity.

  • Condensation Reaction: React 2-aminobenzamide with substituted benzaldehydes in the presence of a catalyst (e.g., p-TsOH). Causality: The acidic catalyst promotes the efficient cyclization of the intermediate Schiff base, driving the equilibrium toward the thermodynamically stable quinazolinone core.

  • Chromatographic Purification: Subject the crude product to flash column chromatography using a gradient of ethyl acetate/hexane. Causality: Isomeric mixtures (e.g., N-3 vs. O-alkylation products) often co-elute in simple recrystallization. Chromatographic separation ensures the isolation of the specific target isomer, which is vital because biological targets are highly stereosensitive.

  • NMR/MS Characterization: Perform 1H-NMR, 13C-NMR, and 2D HMBC spectral analysis. Causality: 2D HMBC is mandatory to confirm the exact position of substituents by showing long-range coupling (e.g., differentiating 4-methoxy-2-phenylquinazoline from N3-methyl-2-phenyl-4-quinazolinone) before any biological screening is initiated [1].

Protocol B: In Vitro Cytotoxicity and Cell Cycle Analysis

To validate the anti-cancer efficacy of synthesized isomers, a rigorous in vitro assay must differentiate between targeted apoptosis and non-specific necrosis.

  • Cell Culturing & Treatment: Culture HeLa cells and treat them with varying concentrations (e.g., 1–100 μM) of the purified isomer. Causality: Establishing a precise dose-response curve is essential to determine the IC50 value and rule out pan-assay interference compounds (PAINS).

  • Flow Cytometry: Stain the treated cells with Propidium Iodide (PI) and analyze via flow cytometry. Causality: PI staining allows for the quantification of DNA content. This validates whether the reduction in cell viability is mechanistically driven by targeted G0/G1 phase arrest—as observed with potent isomers like compound 6c—rather than non-specific necrotic cell death [3].

  • Benchmarking: Run parallel assays using Adriamycin as a positive control. Causality: This provides a normalized baseline, allowing researchers to objectively compare the synthetic isomer's efficacy against an established clinical standard.

Workflow Syn Regioselective Synthesis Pur Chromatographic Purification Syn->Pur Removes precursors Char 2D HMBC NMR Characterization Pur->Char Confirms purity Bio In Vitro Bioassay (e.g., Flow Cytometry) Char->Bio >98% Purity required Val In Vivo Validation (e.g., Zebrafish) Bio->Val Lead candidates

Self-validating experimental workflow from synthesis to in vivo validation.

References

  • Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Encyclopedia.pub.[Link]

  • In vitro and in vivo Investigations of 4-Substituted 2-Phenylquinazoline derivatives as multipotent ligands for the treatment of Alzheimer's disease. PubMed.[Link]

  • US6479499B1 - 2-phenyl-4-quinazolinone compounds, 2-phenyl-4-alkoxy-quinazoline compounds and their pharmaceutical compositions.
  • Synthesis and cytotoxicity of 2-phenylquinazolin-4(3H)-one derivatives. PubMed.[Link]

  • Synthesis and biological evaluation of novel 2-phenylquinazoline-4-amine derivatives. Taylor & Francis.[Link]

  • Quinazoline-Schiff base conjugates: in silico study and ADMET predictions as multi-target inhibitors of coronavirus (SARS-CoV-2) proteins. RSC Publishing.[Link]

Sources

Safety & Regulatory Compliance

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